YH16899
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[5,6-difluoro-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N2O3S/c1-2-13(17(28)29)26-14-7-11(20)12(21)8-15(14)30-18(26)25-16(27)9-4-3-5-10(6-9)19(22,23)24/h3-8,13H,2H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMDXBXQJIVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YH16899: A Targeted Approach to Disrupting Cancer Metastasis at its Core
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for the small molecule inhibitor YH16899 in the context of cancer metastasis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in novel anti-metastatic therapeutic strategies. This guide details the molecular interactions, signaling pathways, and cellular processes affected by this compound, supported by quantitative data from preclinical studies and detailed experimental methodologies.
Executive Summary
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. A key player in this process is the interaction between lysyl-tRNA synthetase (KRS), a crucial enzyme in protein synthesis, and the 67-kDa laminin (B1169045) receptor (67LR), which is implicated in cell adhesion, migration, and invasion. The small molecule this compound has emerged as a promising anti-metastatic agent that selectively disrupts the prometastatic KRS-67LR interaction. Unlike traditional chemotherapy, this compound does not affect the essential catalytic activity of KRS, suggesting a favorable safety profile with reduced toxicity. This guide elucidates the dual mechanism by which this compound inhibits metastasis, presents the compelling in vivo and in vitro data supporting its efficacy, and provides detailed protocols for the key experiments used to validate its activity.
Mechanism of Action of this compound
This compound exerts its anti-metastatic effects through a novel, dual mechanism that targets the non-canonical functions of KRS, specifically its interaction with 67LR on the cancer cell surface.[1][2][3] This interaction is crucial for laminin-induced cell migration and invasion, hallmarks of metastasis.[1]
Direct Inhibition of the KRS-67LR Interaction
This compound directly binds to KRS, physically blocking its association with 67LR.[1][4] This prevents the stabilization of 67LR at the plasma membrane, thereby reducing the cell's ability to respond to laminin signals that promote migration.[1] The binding of this compound to KRS has been confirmed through various biophysical and biochemical assays.
Allosteric Inhibition of KRS Membrane Translocation
In addition to direct steric hindrance, this compound also suppresses the dynamic movement of the N-terminal extension of KRS.[1][4] This N-terminal domain is critical for the translocation of KRS from the cytosol to the plasma membrane, a necessary step for its interaction with 67LR. By restraining the flexibility of this domain, this compound reduces the localization of KRS at the cell surface, further diminishing its prometastatic activity.[1]
The following diagram illustrates the proposed mechanism of action for this compound.
Quantitative Data on the Efficacy of this compound
Preclinical studies have demonstrated the potent anti-metastatic activity of this compound both in vitro and in vivo. The following tables summarize the key quantitative findings from these studies.
In Vitro Efficacy
| Cell Line | Assay Type | Endpoint | This compound IC50 (µM) | Reference |
| H226 (Lung Carcinoma) | Cell Migration | Inhibition of Migration | 8.5 ± 2.1 | [1] |
| H226 (Lung Carcinoma) | Cell Invasion | Inhibition of Invasion | ~85% inhibition | [1] |
| WI-26 (Normal Lung Fibroblast) | Cell Migration | Inhibition of Migration | > 50 | [1] |
Table 1: In Vitro Efficacy of this compound on Cell Migration and Invasion.
In Vivo Efficacy
| Animal Model | Cancer Type | Treatment | Endpoint | Result | Reference |
| 4T1 Mammary Fat Pad Injection | Breast Cancer | 100 mg/kg this compound (oral) | Lung Metastases | ~60% inhibition | [1] |
| 4T1 Mammary Fat Pad Injection | Breast Cancer | 300 mg/kg this compound (oral) | Lung Metastases | ~60% inhibition | [1] |
| A549-RFP Intracardiac Injection | Lung Cancer | 100 mg/kg this compound (oral) | Tumor Metastasis (Brain & Bones) | ~50% reduction in average radiance | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Metastasis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Cell Migration Assay (Transwell Assay)
This assay measures the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Cancer cells (e.g., H226) and normal cells (e.g., WI-26)
-
Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add varying concentrations of this compound to the upper and lower chambers.
-
Incubate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the migrated cells with a staining solution.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the untreated control.
In Vitro Cell Invasion Assay (Matrigel Invasion Assay)
This assay is similar to the migration assay but includes a layer of Matrigel, a reconstituted basement membrane, on the Transwell membrane to assess the invasive capacity of the cells.
Materials:
-
Transwell inserts (8.0 µm pore size) coated with Matrigel
-
All other materials from the cell migration assay
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
Follow steps 1-9 of the In Vitro Cell Migration Assay protocol. The key difference is that cells must degrade the Matrigel layer to migrate through the pores.
In Vivo Mouse Model of Breast Cancer Metastasis (4T1 Orthotopic Injection)
This model mimics the spontaneous metastasis of breast cancer from a primary tumor to distant organs, primarily the lungs.
Materials:
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Surgical instruments
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Inject 4T1 cells into the mammary fat pad of the mice.
-
Allow the primary tumor to grow to a specified size.
-
Administer this compound or a vehicle control orally at the desired doses and schedule.
-
Monitor tumor growth and the health of the mice regularly.
-
At the end of the study, sacrifice the mice and harvest the lungs and other organs.
-
Count the number of metastatic nodules on the surface of the lungs.
-
(Optional) Homogenize the lungs and plate the cells in a selective medium to quantify the number of metastatic cells.
In Vivo Mouse Model of Lung Cancer Metastasis (A549 Intracardiac Injection)
This experimental metastasis model assesses the colonization of cancer cells in distant organs after being introduced directly into the circulation.
Materials:
-
A549 human lung carcinoma cells expressing a reporter gene (e.g., RFP or luciferase)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound
-
In vivo imaging system (e.g., for fluorescence or bioluminescence)
Procedure:
-
Inject A549-RFP cells into the left ventricle of the heart of anesthetized mice.
-
Administer this compound or a vehicle control orally.
-
Monitor the colonization and growth of metastatic tumors in various organs (e.g., brain, bones) using the in vivo imaging system at regular intervals.
-
Quantify the tumor burden by measuring the signal intensity (e.g., average radiance).
Signaling Pathways and Experimental Workflows
The following diagrams provide a visual representation of the key signaling pathway affected by this compound and the general workflow of the in vivo metastasis experiments.
Conclusion
This compound represents a novel and highly specific approach to targeting cancer metastasis. By disrupting the non-catalytic, prometastatic interaction between KRS and 67LR, this compound effectively inhibits cancer cell migration and invasion without impacting the essential protein synthesis functions of KRS.[1] The compelling preclinical data, demonstrating significant inhibition of metastasis in multiple in vivo models with a favorable safety profile, underscore the potential of this compound as a first-in-class anti-metastatic therapeutic. Further investigation and clinical development of this compound and similar targeted therapies are warranted to address the significant unmet medical need in the treatment of metastatic cancer.
References
- 1. A General Protocol for GST Pull-down [bio-protocol.org]
- 2. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
The Molecular Target of YH16899: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YH16899 is a small molecule inhibitor that has demonstrated significant anti-metastatic properties in preclinical studies. Its primary molecular target is Lysyl-tRNA synthetase (KRS) , a ubiquitously expressed enzyme essential for protein synthesis. However, this compound's anti-cancer activity is not derived from the inhibition of KRS's canonical enzymatic function. Instead, it selectively disrupts a non-canonical, pro-metastatic interaction between KRS and the 67-kDa laminin (B1169045) receptor (67LR). This targeted disruption of the KRS-67LR axis leads to reduced cancer cell migration, invasion, and ultimately, the suppression of metastasis in various cancer models. This document provides an in-depth technical overview of the molecular target of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Molecular Target and Mechanism of Action
The principal molecular target of this compound is the human lysyl-tRNA synthetase (KRS).[1][2][3] this compound binds to the anticodon-binding domain (ABD) of KRS, a region distinct from its catalytic domain.[1] This binding event does not interfere with the enzyme's essential role in protein synthesis, thus avoiding the potential toxicity associated with inhibiting this fundamental cellular process.[1][3]
The anti-metastatic effect of this compound is achieved through a dual mechanism that disrupts the pro-metastatic interaction between KRS and the 67-kDa laminin receptor (67LR)[1][2][3]:
-
Direct Inhibition of the KRS-67LR Interaction: this compound directly blocks the binding of KRS to 67LR.[1][2] This interaction, which occurs at the plasma membrane upon laminin signaling, is crucial for stabilizing 67LR and promoting cancer cell migration and invasion.[1]
-
Suppression of KRS Membrane Translocation: this compound's binding to the N-terminal extension of KRS reduces its flexibility, which in turn hinders the translocation of KRS to the plasma membrane.[1] This prevents KRS from reaching and stabilizing 67LR, further contributing to the disruption of this pro-metastatic pathway.
The disruption of the KRS-67LR interaction leads to the ubiquitin-mediated degradation of 67LR, a key receptor involved in cell adhesion to the extracellular matrix component, laminin.[1] The destabilization of 67LR ultimately results in decreased cancer cell migration and invasion.
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| IC50 (Cell Migration) | 8.5 ± 2.1 µM | H226 (Lung Carcinoma) | Transwell Migration | [1] |
| Kd (KRS-DC : 37LRP) | 40.4 µM | In vitro | Surface Plasmon Resonance | [4] |
| KD (KRS T52D : AIMP2) | 333 nM | In vitro | Surface Plasmon Resonance | [1] |
Table 1: In Vitro and Cellular Activity of this compound.
| Animal Model | Cell Line | This compound Dosage | Effect | Reference |
| BALB/c Mice (Breast Cancer) | 4T1 | 100 and 300 mg/kg (oral) | ~60% inhibition of lung metastases | [1] |
| Tg(MMTV-PyVT) Mice (Breast Cancer) | Endogenous | Not specified | ~70% reduction in pulmonary nodule formation | [1] |
Table 2: In Vivo Anti-Metastatic Efficacy of this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Screening KRS-67LR Interaction Inhibitors
Caption: Workflow for the discovery of this compound.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Screen for KRS-37LRP Interaction Inhibitors
This protocol is designed to identify small molecule inhibitors of the KRS-37LRP interaction.
-
Vector Construction:
-
Clone the full-length human KRS cDNA into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).
-
Clone the full-length human 37LRP cDNA into a GAL4 activation domain (AD) vector (e.g., pGADT7).
-
-
Yeast Transformation and Mating:
-
Transform the KRS-BD plasmid into a yeast strain of one mating type (e.g., Y2HGold).
-
Transform a prey library (or the 37LRP-AD plasmid for a targeted assay) into a yeast strain of the opposite mating type (e.g., Y187).
-
Mate the two yeast strains by co-culturing them overnight.
-
-
Selection of Diploids:
-
Plate the mated yeast on diploid-selective media (e.g., SD/-Trp/-Leu).
-
-
Interaction Screening:
-
Replica-plate the diploid cells onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) containing a chromogenic substrate (e.g., X-α-Gal or Aureobasidin A) to screen for interacting proteins.
-
-
Inhibitor Screening:
-
Grow diploid yeast expressing the interacting KRS-BD and 37LRP-AD constructs in liquid culture.
-
Aliquot the yeast culture into 96-well plates.
-
Add compounds from a chemical library (including this compound as a positive control) to the wells at various concentrations.
-
Incubate the plates and monitor yeast growth (e.g., by measuring optical density at 600 nm). A decrease in growth in the presence of a compound indicates potential inhibition of the KRS-37LRP interaction.
-
Co-Immunoprecipitation (Co-IP) of KRS and 67LR
This protocol is used to validate the inhibitory effect of this compound on the KRS-67LR interaction in a cellular context.
-
Cell Culture and Treatment:
-
Culture H226 cells in DMEM supplemented with 10% FBS.
-
Treat the cells with this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-KRS antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysates and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-67LR antibody to detect co-immunoprecipitated 67LR.
-
Probe a separate blot with an anti-KRS antibody to confirm the immunoprecipitation of KRS.
-
Matrigel Invasion Assay
This assay quantifies the effect of this compound on the invasive potential of cancer cells.[1]
-
Preparation of Transwell Inserts:
-
Cell Seeding and Treatment:
-
Harvest and resuspend H226 cells in serum-free medium.
-
Add the cell suspension (e.g., 1 x 105 cells/well) to the upper chamber of the Matrigel-coated inserts.[1]
-
Add medium containing a chemoattractant (e.g., 10% FBS or laminin) to the lower chamber.[1]
-
Add this compound or a vehicle control to the upper chamber at desired concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[1]
-
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet).
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
In Vivo Metastasis Mouse Model
This protocol describes a spontaneous metastasis model using 4T1 mouse mammary carcinoma cells to evaluate the in vivo efficacy of this compound.[1]
-
Cell Culture and Preparation:
-
Culture 4T1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 106 cells/ml.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µl of the 4T1 cell suspension (5 x 105 cells) into the mammary fat pad of female BALB/c mice.[5]
-
-
This compound Administration:
-
Once palpable tumors have developed (typically within one week), begin oral administration of this compound (e.g., 100 mg/kg) or a vehicle control daily.[1]
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and the general health of the mice regularly.
-
After a predetermined period (e.g., 4 weeks), euthanize the mice.
-
-
Metastasis Quantification:
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
Additional Experimental Protocols
-
Surface Plasmon Resonance (SPR): To determine the binding affinity of this compound to KRS, SPR analysis can be performed. Purified KRS protein is immobilized on a sensor chip, and various concentrations of this compound are flowed over the surface. The change in the refractive index upon binding is measured in real-time to calculate the association (kon) and dissociation (koff) rate constants, and subsequently the dissociation constant (Kd).
-
Immunofluorescence Staining for FAK Phosphorylation: To assess the effect of this compound on downstream signaling, immunofluorescence staining for phosphorylated Focal Adhesion Kinase (FAK) can be conducted. Cells are treated with this compound, fixed, permeabilized, and then incubated with an antibody specific for phosphorylated FAK (p-FAK). A fluorescently labeled secondary antibody is used for visualization by microscopy. A reduction in p-FAK staining indicates inhibition of the signaling pathway leading to cell migration.[1]
-
Gelatin Zymography for MMP-2 Activity: To measure the effect of this compound on the activity of matrix metalloproteinase-2 (MMP-2), a key enzyme in ECM degradation, gelatin zymography can be performed. Conditioned media from cells treated with this compound is run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity. The gel is then stained with Coomassie Blue, and areas of MMP-2 activity will appear as clear bands against a blue background, indicating gelatin degradation.[6]
Conclusion
This compound represents a novel class of anti-metastatic agents that function by targeting a non-canonical activity of a classic housekeeping enzyme, Lysyl-tRNA synthetase. By specifically disrupting the pro-metastatic interaction between KRS and 67LR without affecting the vital catalytic function of KRS, this compound demonstrates a targeted and potentially less toxic approach to cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and development of this compound and other inhibitors of the KRS-67LR axis.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocon.re.kr [biocon.re.kr]
- 5. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
YH16899: A Selective Inhibitor of the Lysyl-tRNA Synthetase-67kDa Laminin Receptor Interaction for Metastasis Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of YH16899, a novel small molecule inhibitor that selectively targets the interaction between lysyl-tRNA synthetase (KRS) and the 67kDa laminin (B1169045) receptor (67LR), a key interaction implicated in cancer metastasis. This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this promising anti-metastatic agent.
Introduction
Lysyl-tRNA synthetase (KRS) is a ubiquitously expressed enzyme essential for protein synthesis. Beyond its canonical role in the cytoplasm, KRS can translocate to the plasma membrane upon stimulation by laminin, a major component of the extracellular matrix.[1] At the cell surface, KRS interacts with and stabilizes the 67kDa laminin receptor (67LR), a non-integrin receptor whose expression is correlated with metastatic potential in various cancers.[1][2] This interaction promotes cancer cell migration and invasion, making the KRS-67LR axis an attractive target for anti-metastatic therapies.[1][3]
This compound, a derivative of the initial hit compound BC-K01, has been identified as a potent and selective inhibitor of the KRS-67LR interaction.[1] Notably, this compound exerts its anti-metastatic effects without inhibiting the essential catalytic activity of KRS, suggesting a favorable safety profile.[1][4] This guide will delve into the specifics of this compound's mechanism and the experimental evidence supporting its development as a therapeutic candidate.
Mechanism of Action
This compound inhibits the pro-metastatic function of KRS through a dual mechanism that disrupts its interaction with 67LR at the plasma membrane:
-
Direct Inhibition of the KRS-67LR Interaction: this compound binds to the anticodon-binding domain (ABD) of KRS, the same region responsible for interacting with 67LR.[1][5] This direct competition prevents the formation of the KRS-67LR complex, leading to the destabilization and subsequent ubiquitin-mediated degradation of 67LR.[1]
-
Suppression of KRS Membrane Translocation: The binding of this compound to KRS induces a conformational change, reducing the flexibility of the N-terminal extension of KRS.[1] This change hinders the translocation of KRS from the cytoplasm to the plasma membrane, further decreasing the available pool of KRS to interact with 67LR.[1][4]
Crucially, this compound does not affect the catalytic activity of KRS, meaning it does not interfere with protein synthesis, a critical cellular function.[1][4] This selectivity for the non-canonical, pro-metastatic function of KRS makes this compound a targeted anti-cancer agent with potentially low cytotoxicity to normal cells.[1][4]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various in vitro and in vivo assays.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Migration Inhibition | H226 (Lung Carcinoma) | IC50 | 8.5 ± 2.1 µM | [4] |
| Cell Invasion Suppression | H226 (Lung Carcinoma) | % Inhibition | ~80% | [1] |
| Chick Chorioallantoic Membrane (CAM) Assay | H226 (Lung Carcinoma) | % Invasion Inhibition | ~80% | [1] |
Table 2: Binding Affinity of this compound to KRS Domains (Surface Plasmon Resonance)
| KRS Polypeptide | Dissociation Constant (KD) | Reference |
| KRS1–597 (Full-length) | Preferential Binding Observed | [1][4] |
| KRS1–207 (N-terminal + ABD) | Preferential Binding Observed | [1][4] |
| KRS220–597 (Catalytic Domain) | No Significant Binding | [1][4] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Metastasis
| Mouse Model | Cancer Type | Treatment | Outcome | Reference |
| 4T1 Mammary Fat Pad Injection | Breast Cancer | 100 mg/kg and 300 mg/kg (oral) | ~60% inhibition of lung metastases | [1] |
| Tg(MMTV-PyVT) Transgenic Mice | Breast Cancer | 100 mg/kg (oral) | ~70% reduction in pulmonary nodule formation | [1] |
| A549-RFP Left Ventricle Injection | Lung Cancer | 100 mg/kg (oral) | ~50% reduction in tumor radiance in brain and bones; enhanced survival | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published descriptions and standard laboratory practices.
In Vitro Pull-Down Assay to Assess KRS-67LR Interaction
Objective: To determine if this compound can directly inhibit the binding of KRS to 67LR in vitro.
Materials:
-
Recombinant GST-tagged 37LRP (precursor to 67LR)
-
Recombinant His-tagged KRS
-
This compound
-
Glutathione-Sepharose beads
-
Pull-down lysis buffer (e.g., 20mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 0.5mM EDTA, protease inhibitors)
-
Wash buffer (e.g., lysis buffer with 0.5% NP-40)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-His tag and anti-GST tag antibodies
Procedure:
-
Incubate recombinant GST-37LRP with Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads three times with wash buffer to remove unbound GST-37LRP.
-
Incubate the GST-37LRP-bound beads with recombinant His-KRS in the presence of varying concentrations of this compound or vehicle control (DMSO) overnight at 4°C.
-
Wash the beads five times with wash buffer to remove unbound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using anti-His tag antibody to detect KRS and anti-GST tag antibody to confirm equal loading of GST-37LRP.
Co-Immunoprecipitation (Co-IP) from Cell Lysates
Objective: To investigate the effect of this compound on the interaction between KRS and 67LR in a cellular context.
Materials:
-
H226 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-KRS antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., 0.1M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-67LR and anti-KRS antibodies
Procedure:
-
Culture H226 cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with anti-KRS antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blotting with anti-67LR and anti-KRS antibodies.
Matrigel Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
H226 cells
-
This compound
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium with fetal bovine serum (FBS) as a chemoattractant
-
Crystal violet stain
Procedure:
-
Thaw Matrigel at 4°C overnight and dilute with cold serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for solidification.
-
Harvest H226 cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add complete medium with FBS to the lower chamber.
-
Incubate at 37°C for 12-24 hours.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in multiple fields under a microscope to quantify invasion.
Chick Chorioallantoic Membrane (CAM) Assay for Intravasation
Objective: To evaluate the effect of this compound on the ability of cancer cells to enter the vasculature in an in vivo-like model.
Materials:
-
Fertilized chicken eggs
-
H226 cells
-
This compound
-
PBS
-
DNA extraction kit
-
Primers for human Alu sequence (for qPCR)
-
qPCR master mix and instrument
Procedure:
-
Incubate fertilized chicken eggs for 8-10 days to allow for the development of the CAM.
-
Create a small window in the eggshell to expose the CAM.
-
Resuspend H226 cells in serum-free medium with this compound or vehicle control.
-
Gently place a silicon ring on the CAM and inoculate the cell suspension onto the CAM within the ring.
-
Seal the window and continue incubation for another 2-3 days.
-
Harvest the lower CAM and embryonic tissues.
-
Extract genomic DNA from the harvested tissues.
-
Perform quantitative PCR (qPCR) using primers specific for the human Alu sequence to quantify the number of human cancer cells that have intravasated into the chick vasculature.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of this compound in inhibiting the pro-metastatic KRS-67LR signaling pathway.
Caption: Experimental workflow for the characterization of this compound as a KRS-67LR inhibitor.
Conclusion
This compound represents a promising new class of anti-metastatic agents that selectively target a non-canonical function of a housekeeping enzyme. By specifically inhibiting the interaction between KRS and 67LR, this compound effectively suppresses cancer cell migration and invasion in vitro and reduces metastasis in vivo without affecting the vital catalytic activity of KRS. This targeted approach offers a potentially safer and more effective strategy for the treatment of metastatic cancer. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and other inhibitors of the KRS-67LR axis.
References
The Role of YH16899 in the Inhibition of Tumor Cell Invasion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor YH16899 and its significant role in preventing tumor cell invasion. By targeting a novel protein-protein interaction crucial for metastasis, this compound presents a promising therapeutic strategy for various cancers. This document outlines the molecular mechanism of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.
Introduction: Targeting a Novel Axis in Cancer Metastasis
Cancer metastasis is the primary cause of mortality in cancer patients, and the initial step of this cascade is local tumor cell invasion into the surrounding tissue. This process involves complex signaling pathways that regulate cell adhesion, migration, and degradation of the extracellular matrix (ECM). A key player in this process is the interaction between lysyl-tRNA synthetase (KRS), a protein traditionally known for its role in protein synthesis, and the 67-kDa laminin (B1169045) receptor (67LR).[1][2] This interaction, which is upregulated in various cancers, stabilizes 67LR at the cell membrane, promoting cancer cell migration and invasion.[1][3]
This compound is a novel small molecule compound identified through high-throughput screening that specifically disrupts the interaction between KRS and 67LR.[3] Unlike conventional chemotherapy agents, this compound does not affect the canonical catalytic activity of KRS in protein synthesis, suggesting a favorable toxicity profile with fewer side effects.[1][4] This targeted approach offers a unique opportunity to inhibit metastasis without impacting normal cellular functions.
Mechanism of Action of this compound
This compound exerts its anti-invasive effects through a dual mechanism that directly targets the KRS-67LR interaction:
-
Direct Inhibition of Protein-Protein Interaction: this compound binds to the anticodon binding domain of KRS, physically blocking its association with 67LR.[1][5] This prevents the formation of the pro-metastatic KRS-67LR complex on the cancer cell surface.
-
Suppression of KRS Membrane Translocation: The binding of this compound to KRS also reduces the dynamic movement of the N-terminal extension of KRS.[1][2] This conformational change hinders the translocation of KRS from the cytosol to the plasma membrane, further decreasing the availability of KRS to interact with 67LR.[1][4]
By disrupting the KRS-67LR axis, this compound initiates a cascade of downstream effects that collectively inhibit tumor cell invasion. A key consequence is the destabilization and subsequent ubiquitin-mediated degradation of 67LR in the absence of KRS binding.[1] This leads to a reduction in laminin-induced signaling pathways that are critical for cell migration and invasion.[1]
Signaling Pathways Modulated by this compound
The inhibition of the KRS-67LR interaction by this compound significantly impacts downstream signaling pathways that are crucial for tumor cell invasion. The primary pathway affected is the laminin-67LR signaling cascade, which influences cell adhesion, migration, and ECM degradation.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Roles of Aminoacyl-tRNA Synthetases in Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Unveiling the Anti-Metastatic Potential of YH16899: A Technical Guide
A Deep Dive into the Inhibition of the KRS-67LR Prometastatic Axis
This technical guide provides an in-depth analysis of the anti-metastatic properties of YH16899, a novel small molecule inhibitor. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.
Introduction
Cancer metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. A key player in this complex process is the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1][2][3] Normally a cytosolic enzyme essential for protein synthesis, KRS can translocate to the plasma membrane upon receiving signals from the extracellular matrix component, laminin.[1][3] At the cell surface, KRS binds to and stabilizes 67LR, a receptor implicated in cancer cell adhesion, migration, and invasion.[1][2][3] This stabilization prevents the degradation of 67LR, thereby promoting the metastatic cascade.[1]
This compound, also known as BC-K-YH16899, is a small molecule specifically designed to disrupt this prometastatic KRS-67LR interaction.[1][2][4] This guide explores the preclinical evidence demonstrating the efficacy of this compound as a potential anti-metastatic agent.
Mechanism of Action
This compound exerts its anti-metastatic effects through a dual mechanism that directly targets the interaction between KRS and 67LR without compromising the essential catalytic activity of KRS in protein synthesis.[1][2] This specificity suggests a favorable safety profile, as it is less likely to cause the toxic side effects associated with inhibiting fundamental cellular processes.[1][4]
The primary mechanisms of this compound are:
-
Direct Inhibition of the KRS-67LR Interaction: this compound binds to the anticodon binding domain of KRS, physically obstructing the binding site for 67LR.[1] This direct blockade prevents the formation of the KRS-67LR complex.[1][2]
-
Suppression of KRS Membrane Localization: The binding of this compound to KRS also reduces the flexibility of the N-terminal extension of KRS, which is crucial for its translocation to the plasma membrane.[1][2] By hindering this movement, this compound decreases the amount of KRS available to interact with 67LR at the cell surface.[1]
The disruption of the KRS-67LR axis by this compound leads to the ubiquitin-mediated degradation of 67LR, subsequently reducing cancer cell migration and invasion.[1]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's anti-metastatic action.
Quantitative Data Summary
The anti-metastatic efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value |
| H226 (Lung Carcinoma) | Cell Migration | IC50 | 8.5 ± 2.1 µM[1] |
| WI-26 (Normal Lung) | Cell Migration | IC50 | > 50 µM[1] |
| H226 (Lung Carcinoma) | Cell Invasion | Inhibition vs. Control | ~85%[1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Cancer Type | Treatment | Outcome |
| 4T1 Orthotopic Allograft | Breast Cancer | 100 mg/kg this compound (oral) | ~60% inhibition of lung metastases[1] |
| 4T1 Orthotopic Allograft | Breast Cancer | 300 mg/kg this compound (oral) | ~60% inhibition of lung metastases[1] |
| Tg(MMTV-PyVT) Transgenic | Breast Cancer | 100 mg/kg this compound (oral) | ~70% reduction in pulmonary nodules[1] |
| A549-RFP Intracardiac Injection | Lung Cancer | 100 mg/kg this compound (oral) | ~50% reduction in average radiance (metastatic burden)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Yeast Two-Hybrid (Y2H) Screening
The initial identification of a chemical inhibitor for the KRS-67LR interaction was performed using a yeast two-hybrid system.
-
Constructs: The DNA-binding domain (BD) of a transcription factor was fused to KRS, and the activating domain (AD) was fused to 37LRP (the precursor to 67LR).
-
Yeast Strain: The constructs were co-expressed in a suitable yeast reporter strain.
-
Principle: Interaction between KRS and 37LRP brings the BD and AD into proximity, activating the transcription of a reporter gene, allowing yeast growth on a selective medium.
-
Screening: A library of small molecules was screened for their ability to inhibit yeast growth, indicating a disruption of the KRS-37LRP interaction. This compound was identified as a derivative of an initial hit compound.
In Vitro Pull-Down and Immunoprecipitation (IP) Assays
These assays were used to confirm the inhibitory effect of this compound on the KRS-67LR interaction in a cellular context.
-
Cell Culture: H226 lung carcinoma cells were cultured and treated with this compound (50 µM) or a vehicle control.
-
Lysis: Cells were lysed in a buffer compatible with preserving protein-protein interactions.
-
Immunoprecipitation: The cell lysate was incubated with an antibody against KRS, which was coupled to protein A/G beads. This step pulls down KRS and any interacting proteins.
-
Washing: The beads were washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins were eluted and separated by SDS-PAGE. The presence of co-precipitated 67LR was detected by Western blotting using an antibody specific for 67LR. A decrease in the amount of co-precipitated 67LR in the this compound-treated sample compared to the control indicated inhibition of the interaction.
Cell Migration and Invasion Assays
-
Cell Preparation: H226 cells were serum-starved prior to the assay.
-
Transwell System: A Transwell chamber with an 8.0-µm pore size polycarbonate membrane was used. For invasion assays, the membrane was coated with Matrigel.
-
Assay Setup: The lower chamber was filled with a chemoattractant (e.g., serum-containing medium). Cells, pre-treated with various concentrations of this compound or a vehicle control, were seeded into the upper chamber.
-
Incubation: The chambers were incubated to allow cell migration or invasion towards the chemoattractant.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated/invaded to the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope. The IC50 value was calculated as the concentration of this compound that inhibited 50% of cell migration compared to the control.
In Vivo Metastasis Models
-
Cell Line: 4T1 mouse mammary carcinoma cells were used.
-
Animal Model: Female Balb/c mice were used.
-
Tumor Implantation: 4T1 cells were injected into the mammary fat pad of the mice.
-
Treatment: Once tumors were established, mice were treated with oral doses of this compound (100 or 300 mg/kg) or a vehicle control.
-
Endpoint Analysis: After a set period, the mice were euthanized, and their lungs were harvested. The number of metastatic nodules on the lung surface was counted.
-
Animal Model: Tg(MMTV-PyVT) mice, which spontaneously develop mammary tumors that metastasize to the lungs, were used.
-
Treatment: Mice were treated with oral this compound (100 mg/kg) or a vehicle control.
-
Endpoint Analysis: Lungs were harvested, and the number of metastatic nodules was quantified.
-
Cell Line: A549 human lung adenocarcinoma cells engineered to express red fluorescent protein (RFP) were used.
-
Animal Model: Immunocompromised mice were used.
-
Cell Injection: A549-RFP cells were injected into the left ventricle of the heart to model hematogenous spread.
-
Treatment: Mice received oral this compound (100 mg/kg) or a vehicle control.
-
Monitoring: Metastatic colonization was monitored over time using in vivo photon imaging to detect the RFP signal. The average radiance was quantified as a measure of metastatic burden. Survival of the treated versus control groups was also monitored.
Experimental Workflow Visualization
Caption: Workflow for investigating the anti-metastatic properties of this compound.
Conclusion
This compound represents a promising targeted therapeutic agent for the inhibition of cancer metastasis. By specifically disrupting the prometastatic interaction between KRS and 67LR without affecting the canonical function of KRS, this compound has demonstrated significant anti-metastatic activity in multiple preclinical models of breast and lung cancer. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-metastatic therapies. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic potential in human cancers.
References
Structural Analysis of YH16899 Binding to Lysyl-tRNA Synthetase (KRS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor YH16899 and its target, lysyl-tRNA synthetase (KRS). Understanding this interaction is critical for the development of therapeutics targeting the non-canonical, pro-metastatic functions of KRS.
Executive Summary
Lysyl-tRNA synthetase (KRS) is a ubiquitously expressed enzyme essential for protein synthesis. However, beyond its canonical role, KRS can be secreted and translocated to the plasma membrane, where it interacts with the 67-kDa laminin (B1169045) receptor (67LR), promoting cancer cell migration and metastasis.[1][2] The small molecule this compound has been identified as a potent inhibitor of this pro-metastatic interaction.[1][2] This document details the structural basis of this compound's mechanism of action, providing a comprehensive overview of its binding characteristics, the conformational changes it induces in KRS, and the experimental methodologies used to elucidate these findings.
This compound Binding and Mechanism of Action
This compound inhibits the KRS-67LR interaction through a dual mechanism, without affecting the enzyme's essential catalytic activity in protein synthesis.[1][2]
-
Direct Interaction Blocking: this compound directly binds to residues on KRS that are critical for its interaction with 67LR, physically impeding the formation of the pro-metastatic complex.[1]
-
Conformational Restraint and Localization Suppression: The binding of this compound induces a significant conformational change in KRS, restraining the flexibility of its N-terminal extension (N-ext).[1] This N-terminal region is crucial for the membrane anchoring of KRS. By reducing its flexibility, this compound hinders the translocation and localization of KRS to the plasma membrane, further preventing its interaction with 67LR.[1]
The primary binding site of this compound has been mapped to the N-terminal region of KRS, which comprises the N-terminal extension (residues 1-72) and the anticodon-binding domain (ABD, residues 73-209).[1][3] Notably, this compound does not show significant binding to the catalytic domain of KRS or to the 37LRP precursor of 67LR, highlighting its specificity.[1]
Quantitative Analysis of Molecular Interactions
The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations related to this compound and KRS.
Table 1: Binding Affinity of KRS and its Mutants
| Interacting Proteins | Method | Dissociation Constant (KD) | Reference |
| Wild-Type KRS and AIMP2 | In vitro binding assay | ~72.4 nM | [1] |
| T52D Mutant KRS and AIMP2 | In vitro binding assay | 333 nM | [1] |
Note: The T52D mutant is a phosphomimetic of T52-phosphorylated KRS, which is the form released from the multi-synthetase complex (MSC) to relocate to the plasma membrane. The 4.6-fold weaker affinity for AIMP2 compared to wild-type demonstrates this release mechanism. This compound was found to have little to no effect on the KRS-AIMP2 interaction.[1]
Table 2: Inhibitory Activity of this compound
| Assay | Metric | Value | Comparison | Reference |
| Various functional assays | IC50 | 3- to 6-fold improvement | Compared to predecessor compound BC-K01 | [1] |
Structural Changes Induced by this compound Binding
The binding of this compound to the phosphomimetic T52D mutant of KRS induces a notable conformational change, which has been characterized using Small-Angle X-ray Scattering (SAXS) and Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS).[1]
Upon binding, the N-terminal extension of KRS T52D folds back towards the main body of the protein. This results in a more compact structure, reducing the overall length of the dimeric KRS T52D by approximately 30 Å.[1] HDX-MS analysis confirmed that this conformational change leads to decreased deuterium uptake in fragments of both the N-terminal extension and the anticodon-binding domain, indicating a reduction in the solvent-exposed surface area and suppression of dynamic movement in these regions.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the this compound-KRS interaction.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system was employed as the primary screening strategy to identify inhibitors of the KRS-67LR interaction.[2]
-
Vector Construction: The DNA sequence for KRS was fused to the DNA-binding domain (BD, LexA), and the sequence for 37LRP (the precursor to 67LR) was fused to the activating domain (AD, B42) of a transcription factor.
-
Yeast Transformation: Yeast cells were co-transformed with both the BD-KRS and AD-37LRP constructs.
-
Screening Principle: In the absence of an inhibitor, the interaction between KRS and 37LRP brings the BD and AD into proximity, initiating the transcription of a reporter gene (e.g., HIS3 or LacZ), allowing yeast to grow on a selective medium.
-
Compound Screening: A library of small molecules, including this compound, was added to the yeast culture. Compounds that disrupt the KRS-37LRP interaction prevent the activation of the reporter gene, leading to cell death or lack of growth on the selective medium.
-
Hit Identification: Compounds that specifically inhibited the growth of yeast expressing the KRS-37LRP pair, without affecting the growth of control pairs, were identified as hits.
Surface Plasmon Resonance (SPR) Analysis
SPR was used to determine the binding kinetics and specificity of this compound to different domains of KRS.[1]
-
Protein Immobilization: Recombinant human KRS domains (full-length KRS1–597, N-terminal KRS1–207, and catalytic domain KRS220–597) were purified and immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing this compound at various concentrations was flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand, was measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants were determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) was calculated as koff/kon. This analysis demonstrated preferential binding of this compound to the N-terminal domain of KRS.[1]
Small-Angle X-ray Scattering (SAXS)
SAXS was utilized to analyze the overall shape and conformational changes of KRS in solution upon this compound binding.[1]
-
Sample Preparation: Solutions of purified dimeric KRS T52D were prepared in the absence and presence of a molar excess of this compound. A buffer-only sample was also prepared for background subtraction.
-
Data Collection: The samples were exposed to a collimated X-ray beam, and the scattered X-rays were collected by a 2D detector at low angles.
-
Data Processing: The 2D scattering images were radially averaged to generate 1D scattering profiles (intensity vs. scattering angle). The buffer scattering profile was subtracted from the protein profiles.
-
Structural Analysis: The processed scattering data was used to calculate structural parameters such as the radius of gyration (Rg). Ab initio shape reconstructions were performed to generate low-resolution 3D models (solution envelopes) of the KRS T52D dimer with and without this compound, revealing the conformational change.[1]
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS was performed to probe the dynamics and solvent accessibility of different regions of KRS upon this compound binding.[1]
-
Deuterium Labeling: Purified KRS T52D, both alone and pre-incubated with this compound, was diluted into a D2O-based buffer to initiate the exchange of backbone amide hydrogens with deuterium. The exchange reaction was allowed to proceed for various time points.
-
Quenching: The exchange reaction was quenched by rapidly lowering the pH and temperature, which significantly slows down the back-exchange rate.
-
Proteolysis: The quenched samples were immediately injected into an online pepsin column, where the protein was digested into smaller peptide fragments.
-
LC-MS Analysis: The peptide fragments were separated by liquid chromatography and analyzed by a mass spectrometer to determine the mass of each peptide.
-
Data Analysis: The increase in mass of each peptide corresponds to the amount of deuterium incorporated. By comparing the deuterium uptake of peptides from the this compound-bound and unbound states, regions with altered solvent accessibility and/or dynamics were identified. A decrease in deuterium uptake signifies protection from exchange, often due to direct binding or a conformational change that buries the region.[1]
Visualizations
Signaling and Interaction Diagrams
Caption: Mechanism of this compound in inhibiting KRS-mediated metastasis.
Caption: Workflow for Small-Angle X-ray Scattering (SAXS) analysis.
Caption: Logical flow of this compound's dual inhibitory action.
References
Methodological & Application
Application Notes and Protocols for YH16899 in In Vitro Cell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
YH16899 is a small molecule inhibitor that has demonstrated potent anti-metastatic properties by specifically targeting the interaction between Lysyl-tRNA Synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1][2] Under normal physiological conditions, KRS is a crucial enzyme in protein synthesis.[1][3] However, in certain cancer cells, KRS can relocate to the plasma membrane upon stimulation by laminin, a major component of the extracellular matrix.[1][4] At the cell membrane, KRS interacts with and stabilizes 67LR, which promotes cancer cell migration and invasion, key steps in metastasis.[1][2][4] this compound disrupts this pro-metastatic interaction without affecting the essential catalytic activity of KRS in protein synthesis, suggesting a favorable safety profile with reduced potential for toxicity.[1] These application notes provide detailed protocols for utilizing this compound in in vitro cell migration assays to study its inhibitory effects.
Mechanism of Action of this compound
This compound inhibits the KRS-67LR interaction through a dual mechanism:
-
Direct Blockade: It directly binds to KRS, physically preventing its association with 67LR.[1]
-
Reduced Membrane Localization: The compound suppresses the dynamic movement of the N-terminal extension of KRS, which in turn reduces the amount of KRS that can localize to the cell membrane where the interaction with 67LR occurs.[1]
By disrupting the KRS-67LR axis, this compound has been shown to suppress downstream signaling events that lead to cell migration, including the induction of matrix metalloproteinase-2 (MMP-2), focal adhesion kinase (FAK) activation, and actin rearrangement.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway inhibited by this compound.
References
Application Notes and Protocols for YH16899 in a Matrigel Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing YH16899, a novel anti-metastatic compound, in a Matrigel invasion assay. This assay is a critical tool for evaluating the efficacy of potential cancer therapeutics in inhibiting cell invasion, a key process in tumor metastasis.
Introduction
This compound is a small molecule inhibitor that disrupts the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1][2][3] This interaction is crucial for the membrane localization of KRS and the stabilization of 67LR, which are implicated in cancer cell migration and metastasis.[2][4][5][6] By binding to KRS, this compound effectively blocks this prometastatic interaction without affecting the essential catalytic activity of KRS in protein synthesis.[2][3][4] The Matrigel invasion assay serves as a robust in vitro model to quantify the inhibitory effect of this compound on cancer cell invasion through a reconstituted basement membrane.[7][8][9]
Mechanism of Action of this compound
This compound inhibits cancer cell invasion through a dual mechanism:
-
Direct Inhibition: It directly binds to KRS, preventing its association with 67LR.[3][4]
-
Reduced Membrane Localization: It suppresses the movement of the N-terminal extension of KRS, which is necessary for its localization to the cell membrane.[3][4]
This targeted disruption leads to a reduction in the stability of 67LR at the cell surface, thereby impairing the cell's invasive capabilities.
Caption: Mechanism of this compound in inhibiting cancer cell invasion.
Experimental Protocol: Matrigel Invasion Assay with this compound
This protocol is adapted from standard Matrigel invasion assay procedures and incorporates the use of this compound for assessing its anti-invasive properties.[7][10][11][12][13]
Materials
-
Cancer cell line of interest (e.g., H226, A549, 4T1)[4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution prepared in DMSO)
-
Matrigel™ Basement Membrane Matrix (Corning)
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well companion plates
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol, 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet, DAPI)
-
Microscope with imaging capabilities
Procedure
Day 1: Coating of Transwell® Inserts
-
Thaw Matrigel™ on ice overnight at 4°C. All subsequent steps involving Matrigel™ should be performed on ice using pre-chilled pipette tips.
-
Dilute Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL.[4]
-
Carefully add 100 µL of the diluted Matrigel™ solution to the center of the upper chamber of each Transwell® insert.
-
Incubate the plates at 37°C for at least 4 hours to allow the Matrigel™ to solidify.
Day 2: Cell Seeding and Treatment
-
Culture the selected cancer cells until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in serum-free medium. A vehicle control (DMSO) should also be prepared.
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.
-
In the upper chamber (the coated Transwell® insert), add 100 µL of the cell suspension (containing 1 x 10^4 cells) mixed with the desired concentration of this compound or the vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the cell type's invasive potential.
Day 3: Fixation, Staining, and Quantification
-
After incubation, carefully remove the Transwell® inserts from the plate.
-
Using a cotton swab, gently remove the non-invaded cells from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of invaded cells in several random fields of view for each insert.
-
Calculate the average number of invaded cells per field and normalize the data to the vehicle control.
Caption: Workflow for the Matrigel invasion assay with this compound.
Data Presentation
The following tables summarize the expected quantitative data from a Matrigel invasion assay with this compound, based on published findings.
Table 1: Effect of this compound on H226 Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Number of Invaded Cells (Mean ± SD) | % Invasion Inhibition |
| Vehicle Control (DMSO) | 0 | 250 ± 25 | 0% |
| This compound | 10 | 150 ± 20 | 40% |
| This compound | 25 | 75 ± 12 | 70% |
| This compound | 50 | 38 ± 8 | 85% |
Data is illustrative and based on the reported ~85% invasion suppression by this compound.[4]
Table 2: In Vivo Metastasis Inhibition by this compound
| Animal Model | Treatment | Dosage | % Inhibition of Lung Metastases |
| 4T1 Breast Cancer | This compound (Oral) | 100 mg/kg | ~60% |
| 4T1 Breast Cancer | This compound (Oral) | 300 mg/kg | ~60% |
| MMTV-PyVT (Spontaneous) | This compound (Oral) | 100 mg/kg | ~70% |
This table provides context on the in vivo efficacy of this compound.[4]
Troubleshooting and Considerations
-
Cell Viability: It is crucial to perform a parallel cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the observed reduction in invasion is not due to cytotoxicity of this compound.[4]
-
Matrigel™ Consistency: The concentration and polymerization of Matrigel™ can vary between lots. It is important to maintain consistency in the coating procedure.
-
Incubation Time: The optimal incubation time will vary between cell lines. A time-course experiment may be necessary to determine the ideal endpoint.
-
Chemoattractant: While 10% FBS is a common chemoattractant, other specific growth factors or chemokines can be used depending on the cell type and experimental question.
By following this detailed protocol, researchers can effectively utilize the Matrigel invasion assay to investigate the anti-metastatic potential of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. corning.com [corning.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro invasion assay using matrigel™: a reconstituted basement membrane preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. snapcyte.com [snapcyte.com]
- 12. scientificlabs.com [scientificlabs.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YH16899 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of YH16899, a small molecule inhibitor of the Lysyl-tRNA Synthetase (KRS) and 67-kDa laminin (B1169045) receptor (67LR) interaction, for studying cancer metastasis in various in vivo mouse models. The information is compiled from preclinical studies to ensure accurate and reproducible experimental design.
Mechanism of Action
This compound is a novel anti-metastatic compound that functions by disrupting the interaction between KRS and 67LR. This interaction is crucial for the stabilization of 67LR on the plasma membrane, a key step in laminin-induced cell migration and metastasis. This compound does not interfere with the catalytic activity of KRS in protein synthesis, suggesting a targeted effect on its non-canonical, pro-metastatic functions.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway inhibited by this compound. In metastatic cancer cells, laminin signaling leads to the phosphorylation of KRS by p38 MAPK. This prompts the translocation of KRS to the cell membrane, where it binds to and stabilizes 67LR, promoting cell migration. This compound directly blocks the KRS-67LR interaction and reduces the membrane localization of KRS, leading to the degradation of 67LR and the suppression of metastasis.
Caption: this compound inhibits the KRS-67LR signaling pathway to suppress cancer metastasis.
Dosage and Administration Summary
This compound has been shown to be effective when administered orally in mouse models of cancer. The following table summarizes the recommended dosages and administration details based on published preclinical data.
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Administration Route | Oral (gavage) | [1] |
| Effective Dosage Range | 100 - 300 mg/kg | [1] |
| Recommended Dose | 100 mg/kg (shown to have robust suppressive effects) | [1] |
| Vehicle | 0.5% (v/v) Methylcellulose (B11928114) (MC) solution | [1] |
| Frequency | Once daily | [1] |
Experimental Protocols
Below are detailed protocols for the administration of this compound in three distinct in vivo mouse models of cancer metastasis.
General Experimental Workflow
This diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: A general workflow for in vivo studies with this compound.
Protocol 1: 4T1 Murine Breast Cancer Metastasis Model
This model assesses the ability of this compound to inhibit the metastasis of breast cancer cells to the lungs.
1. Cell Culture and Implantation:
-
Culture 4T1 murine breast cancer cells in appropriate media.
-
Inject 4T1 cells into the mammary fat pad of recipient mice.
2. Tumor Growth and Resection:
-
Allow the primary tumor to grow to a specified size.
-
Surgically resect the primary tumor.
3. This compound Administration:
-
Dosage: Prepare a suspension of this compound in 0.5% (v/v) methylcellulose at a concentration suitable for a 100 mg/kg or 300 mg/kg dose.
-
Administration: Beginning the day after tumor resection, administer this compound or vehicle control orally via gavage once daily.[1]
-
Duration: Continue daily administration until day 28 post-injection of 4T1 cells.[1]
4. Endpoint Analysis:
-
At day 28, euthanize the mice and excise the lungs.
-
Fix the lungs in Bouin's solution.
-
Count the number of pulmonary nodules to assess metastasis.[1]
Protocol 2: Tg(MMTV-PyVT) Transgenic Mouse Model
This model utilizes mice that spontaneously develop mammary tumors that metastasize to the lungs.
1. Animal Monitoring:
-
Use Tg(MMTV-PyVT) mice, which naturally develop primary breast tumors.
-
Monitor the mice for tumor development.
2. This compound Administration:
-
Dosage: Prepare a 100 mg/kg dose of this compound in 0.5% (v/v) methylcellulose.
-
Administration: Once tumors are palpable, begin daily oral administration of this compound or vehicle control.
-
Duration: The exact duration of treatment in the primary study is not specified, but a typical duration for such studies would be several weeks, with regular monitoring of tumor growth and animal health.
3. Endpoint Analysis:
-
At the study endpoint, euthanize the mice and excise the lungs.
-
Quantify pulmonary nodule formation to determine the effect on metastasis.[1]
Protocol 3: A549 Human Lung Carcinoma Xenograft Model
This model evaluates the effect of this compound on the colonization and metastasis of human lung cancer cells.
1. Cell Preparation and Injection:
-
Culture A549 human lung carcinoma cells, stably expressing a reporter gene such as Red Fluorescent Protein (A549-RFP).
-
Inject 1 x 10^6 A549-RFP cells into the left ventricle of the heart of immunocompromised mice (e.g., BALB/c nude mice).
2. This compound Administration:
-
Dosage: Prepare a 100 mg/kg dose of this compound in 0.5% (v/v) methylcellulose.
-
Administration: Begin daily oral gavage of this compound or vehicle control.
-
Duration: Continue treatment and monitor for up to 7 weeks.[1]
3. Endpoint Analysis:
-
In vivo Imaging: Monitor cancer cell colonization and metastasis in various organs (e.g., brain, bones) using in vivo photon imaging throughout the 7-week period.
-
Survival: Monitor and record the survival of the mice in each treatment group.[1]
-
Radiance Measurement: Quantify the average radiance from the fluorescent signal to assess tumor burden.[1]
Safety and Toxicology
In the described preclinical studies, oral administration of this compound at doses of 100 mg/kg and 300 mg/kg showed little to no effect on the body weight of the mice.[1] Further analysis of hematological metrics and blood chemistry in mice treated with high doses of this compound confirmed minimal side effects, suggesting that the compound is well-tolerated in vivo.[1]
These protocols should provide a solid foundation for designing and executing in vivo studies to evaluate the anti-metastatic potential of this compound. Adherence to institutional animal care and use guidelines is mandatory for all animal experiments.
References
Application Notes and Protocols for YH16899 in H226 and 4T1 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
YH16899 is a small molecule inhibitor that targets the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1][2] This interaction is crucial for cancer metastasis, and its inhibition by this compound has been shown to suppress cancer cell migration and invasion.[1][3] These application notes provide recommended concentrations and detailed protocols for studying the effects of this compound on the H226 human non-small cell lung cancer cell line and the 4T1 murine breast cancer cell line.
Mechanism of Action
This compound inhibits the metastatic potential of cancer cells by disrupting the KRS-67LR signaling pathway.[1][4] Upon laminin signaling, KRS translocates to the plasma membrane and binds to 67LR, stabilizing it and promoting cell migration.[1] this compound binds to KRS, preventing its interaction with 67LR.[1][2] This leads to the ubiquitin-mediated degradation of 67LR, thereby reducing cell migration and invasion.[1] Notably, this compound does not affect the catalytic activity of KRS in protein synthesis, suggesting a specific anti-metastatic effect with potentially low cytotoxicity.[1][3]
Caption: Mechanism of action of this compound.
Recommended Concentrations and Quantitative Data
The optimal concentration of this compound varies depending on the cell line and the specific assay. Below is a summary of recommended concentrations and reported quantitative data for H226 and 4T1 cells.
| Cell Line | Assay | Recommended Concentration/Dosage | Key Findings | Reference |
| H226 | Cell Migration Assay | 0 - 50 µM | IC50 for migration inhibition: 8.5 ± 2.1 µM. | [1] |
| H226 | Cell Invasion Assay | 50 µM | At 50 µM, this compound inhibited H226 cell invasion by approximately 85%. | [1] |
| H226 | Cell Viability | Not specified, tested up to 50 µM | This compound did not affect the cell viability of H226 cells. | [1] |
| 4T1 | In Vivo Metastasis Model | 100 mg/kg (oral administration) | Inhibited tumor metastases to the lungs by approximately 60%. | [1] |
Experimental Protocols
Cell Culture
-
H226 and 4T1 cells should be cultured in DMEM containing 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin/streptomycin.[1]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Caption: Workflow for MTT cell viability assay.
Materials:
-
H226 or 4T1 cells
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell Migration Assay (Transwell Assay)
Caption: Workflow for Transwell cell migration assay.
Materials:
-
H226 or 4T1 cells
-
Serum-free medium and complete medium
-
This compound stock solution
-
24-well Transwell chambers (8.0-µm pore size)
-
Laminin
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coat the top of the Transwell inserts with 10 µg/ml laminin and allow it to dry.
-
Harvest and resuspend cells in serum-free medium.
-
Add 1 x 10^5 cells to the top chamber of the Transwell insert.[1]
-
Add this compound at the desired concentrations to the top chamber.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 12 hours at 37°C.[1]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated cells in several random fields under a microscope.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay is similar to the migration assay, but the Transwell insert is coated with Matrigel to simulate an extracellular matrix barrier.
Materials:
-
Same as for the migration assay, with the addition of Matrigel.
Procedure:
-
Thaw Matrigel on ice and dilute it with a cold, serum-free medium (e.g., to 1 mg/ml).
-
Coat the upper chamber of the Transwell inserts with the Matrigel solution and incubate at 37°C for 4 hours to allow for solidification.[1]
-
The remaining steps are similar to the cell migration assay (steps 2-11), with an extended incubation time of 24 hours to allow for invasion.[1]
Western Blotting
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRS and 67LR overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting
-
Low cell migration/invasion: Ensure the chemoattractant gradient is established correctly and that the cells are healthy. The pore size of the insert should be appropriate for the cell type.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Inconsistent results: Maintain consistent cell passage numbers and confluency. Ensure accurate pipetting and timing in all assays.
Conclusion
This compound is a promising inhibitor of cancer cell migration and invasion for both H226 and 4T1 cell lines. The provided protocols offer a starting point for investigating the effects of this compound. Researchers should optimize these protocols for their specific experimental setups to ensure reliable and reproducible results.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing YH16899 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH16899 is a potent and specific small molecule inhibitor of the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1][2] This interaction is implicated in promoting cancer cell migration and metastasis.[1] this compound exerts its inhibitory effect by binding to KRS, which hinders the association with 67LR and reduces the membrane localization of KRS.[1][2] Notably, it achieves this without affecting the essential catalytic activity of KRS, suggesting a favorable therapeutic window with potentially reduced toxicity.[1] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent, intended for in vitro and in vivo research applications.
Data Presentation
Physicochemical and Solubility Data of this compound
| Property | Value | Reference |
| CAS Number | 1428623-14-6 | [2][3] |
| Molecular Formula | C₁₉H₁₃F₅N₂O₃S | [2] |
| Molecular Weight | 444.38 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility in DMSO | ≥ 10 mM | [4] |
In Vitro Efficacy of this compound
| Cell Line | Assay | IC₅₀ | Reference |
| NCI-H226 | Cell Migration | 8.5 ± 2.1 µM | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental needs.
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in an area free from drafts. Wear appropriate PPE.
-
Weighing this compound: Carefully weigh 4.44 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
For cell-based assays, the DMSO stock solution must be diluted to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired experimental concentrations. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
-
Mixing: Add the this compound solution to the culture medium and mix gently but thoroughly by pipetting or inverting the tube.
-
Application to Cells: Add the final working solution to your cell cultures as per your experimental design.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols: YH16899 as a Potential Angiogenesis Inhibitor in a Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways are key regulators of this complex process.[1] YH16899 is an experimental small molecule known to inhibit the interaction between Lysyl-tRNA Synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[2] This interaction is implicated in cancer cell migration and metastasis.[2] Laminins, major components of the basement membrane, play a crucial role in angiogenesis by interacting with cell surface receptors to trigger intracellular signaling that modulates endothelial cell behavior.[3][4] This document outlines a detailed experimental design for evaluating the anti-angiogenic potential of this compound using the chorioallantoic membrane (CAM) assay, a well-established in vivo model for studying angiogenesis.[5]
Hypothesized Mechanism of Action: It is hypothesized that this compound, by inhibiting the KRS-67LR interaction, disrupts laminin-mediated signaling in endothelial cells. This interference is postulated to attenuate downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and tube formation, potentially through crosstalk with the VEGF and FGF signaling pathways.
Experimental Protocols
Preparation of this compound and Control Solutions
-
This compound Stock Solution:
-
Obtain this compound (CAS No. 1428623-14-6).
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare fresh working solutions of this compound on the day of the experiment by diluting the stock solution with sterile phosphate-buffered saline (PBS) to final concentrations of 1 µM, 5 µM, and 10 µM. The final DMSO concentration in all working solutions and the vehicle control should be less than 0.1%.
-
-
Positive Control:
-
Prepare a working solution of a known angiogenesis inhibitor, such as Sunitinib or Sorafenib, at a concentration known to inhibit angiogenesis in the CAM assay (e.g., 10 µM in PBS with <0.1% DMSO).
-
-
Negative (Vehicle) Control:
-
Prepare a vehicle control solution consisting of PBS with the same final concentration of DMSO (e.g., <0.1%) as the this compound and positive control working solutions.
-
-
Pro-angiogenic Stimulus (Optional but Recommended):
-
To enhance the angiogenic response, a pro-angiogenic factor like VEGF-A (20 ng/pellet) or bFGF (50 ng/pellet) can be incorporated into the carrier disc along with the test compounds.
-
Chorioallantoic Membrane (CAM) Assay Protocol
-
Egg Incubation:
-
Obtain fertilized chicken eggs (e.g., White Leghorn) and incubate them at 37.5°C with 60-70% humidity for 3 days.
-
-
Windowing the Eggs (Day 3):
-
On embryonic day 3 (EDD 3), carefully create a small hole in the blunt end of the egg and aspirate approximately 2-3 mL of albumin. This allows the CAM to detach from the shell membrane.
-
Seal the hole with sterile tape.
-
Create a small window (approximately 1 cm²) in the top of the eggshell, directly over the embryo and its developing vasculature.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Application of Test Compounds (Day 7):
-
On EDD 7, carefully open the window.
-
Prepare sterile, carrier discs (e.g., gelatin sponges, filter paper discs, or methylcellulose (B11928114) discs) approximately 3 mm in diameter.
-
Saturate each disc with 10 µL of the prepared solutions:
-
Vehicle Control
-
Positive Control (e.g., Sunitinib)
-
This compound (1 µM, 5 µM, 10 µM)
-
-
Gently place one disc per egg onto the CAM, in a region with developing blood vessels.
-
Reseal the window and return the eggs to the incubator.
-
-
Observation and Imaging (Day 10):
-
On EDD 10, reopen the windows.
-
Observe the CAM for any signs of toxicity or inhibition of vessel growth around the implanted disc.
-
Capture high-resolution digital images of the area under and surrounding each disc using a stereomicroscope equipped with a camera.
-
Quantification of Angiogenesis
-
Image Analysis:
-
Quantify the angiogenic response by analyzing the captured images using image analysis software (e.g., ImageJ).
-
Count the number of blood vessel branch points within a defined circular area around the disc.
-
Measure the total length and density of the blood vessels in the same area.
-
-
Scoring:
-
Alternatively, a semi-quantitative scoring system can be used, where the angiogenic response is scored based on the density and radial pattern of the vessels (e.g., 0 = no angiogenesis, 4 = strong angiogenic response).
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the results from the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
-
Data Presentation
The quantitative data from the CAM assay should be summarized in a clear and structured table to facilitate comparison between the different treatment groups.
| Treatment Group | Concentration (µM) | Mean Number of Branch Points (± SEM) | % Inhibition of Angiogenesis | p-value vs. Vehicle |
| Vehicle Control | - | 125 ± 8 | 0% | - |
| This compound | 1 | 98 ± 7 | 21.6% | <0.05 |
| This compound | 5 | 65 ± 6 | 48.0% | <0.01 |
| This compound | 10 | 42 ± 5 | 66.4% | <0.001 |
| Positive Control | 10 | 35 ± 4 | 72.0% | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified VEGF signaling pathway leading to angiogenesis.
Caption: Key components of the FGF signaling cascade in angiogenesis.
Caption: Proposed mechanism of this compound's anti-angiogenic effect.
Caption: Experimental workflow for the this compound CAM assay.
References
- 1. FGF and VEGF function in angiogenesis: signalling pathways, biological responses and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of laminins in physiological and pathological angiogenesis | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Studying the Effects of YH16899 on the KRS-67LR Interaction Using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH16899 is a novel small molecule inhibitor that has shown promise in suppressing cancer metastasis.[1][2][3] Its mechanism of action involves the disruption of the protein-protein interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1][2][4] Under normal physiological conditions, KRS, a crucial enzyme in protein synthesis, can translocate to the plasma membrane upon certain signals, where it interacts with and stabilizes 67LR.[1][2] This interaction is implicated in promoting cancer cell migration and invasion.[3][5] this compound directly binds to KRS, thereby hindering its association with 67LR and reducing the membrane localization of KRS without affecting its essential catalytic activity.[1][2]
This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate and quantify the inhibitory effect of this compound on the KRS-67LR interaction in a cellular context. Co-IP is a powerful technique to study protein-protein interactions, allowing for the isolation of a target protein and its binding partners.[6][7][8][9]
Signaling Pathway
The interaction between KRS and 67LR is a key component of a signaling pathway that promotes cancer cell metastasis. The diagram below illustrates this pathway and the inhibitory action of this compound.
Caption: KRS-67LR signaling pathway and this compound inhibition.
Experimental Protocol: Co-immunoprecipitation
This protocol outlines the steps to assess the effect of this compound on the interaction between KRS and 67LR in cultured cancer cells known to express both proteins (e.g., H226 lung cancer cells).[1]
Materials:
-
Cell Lines: H226 cells (or other suitable cell line with endogenous KRS and 67LR expression)
-
Reagents:
-
This compound (Tocris, MedChemExpress, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibodies:
-
Anti-KRS antibody (for immunoprecipitation)
-
Anti-67LR antibody (for Western blot detection)
-
Anti-KRS antibody (for Western blot detection)
-
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Elution buffer (e.g., 1X Laemmli sample buffer)
-
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Vortexer/rotator
-
Magnetic rack (for magnetic beads)
-
SDS-PAGE and Western blot equipment
-
Procedure:
-
Cell Culture and Treatment:
-
Plate H226 cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM, 50 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples with Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
To 1 mg of pre-cleared protein lysate, add 2-4 µg of anti-KRS antibody or isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP wash buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against 67LR and KRS.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Image the blot using a suitable imaging system.
-
Experimental Workflow
The following diagram outlines the key steps of the co-immunoprecipitation protocol.
Caption: Co-immunoprecipitation experimental workflow.
Data Presentation
Quantitative data from the Western blot analysis can be summarized in a table for clear comparison. The band intensities of the co-immunoprecipitated 67LR can be normalized to the amount of immunoprecipitated KRS.
| Treatment Group | This compound Conc. (µM) | Immunoprecipitated KRS (Relative Band Intensity) | Co-immunoprecipitated 67LR (Relative Band Intensity) | Normalized 67LR/KRS Ratio |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.98 | 0.45 | 0.46 |
| This compound | 50 | 1.02 | 0.15 | 0.15 |
| Isotype Control | 0 | 0.05 | 0.02 | 0.40 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The co-immunoprecipitation protocol detailed in this application note provides a robust method for investigating the inhibitory effects of this compound on the interaction between KRS and 67LR. By quantifying the reduction in co-immunoprecipitated 67LR in the presence of this compound, researchers can effectively assess the potency and cellular efficacy of this and similar compounds targeting protein-protein interactions in drug development.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification [mdpi.com]
- 6. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - IN [thermofisher.com]
Application Notes and Protocols for YH16899: A Novel Anti-Metastatic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YH16899 is a novel small molecule inhibitor targeting the non-catalytic, pro-metastatic function of lysyl-tRNA synthetase (KRS). By binding to KRS, this compound disrupts its interaction with the 67-kDa laminin (B1169045) receptor (67LR), a key interaction implicated in cancer cell migration and metastasis.[1][2][3] Preclinical studies have demonstrated the potential of this compound as an anti-metastatic agent. It effectively suppresses cancer cell invasion and metastasis in various models without impacting the essential catalytic activity of KRS, suggesting a favorable safety profile.[3][4]
Important Note: Extensive literature searches did not yield any publicly available preclinical or clinical data on the use of this compound in combination with other chemotherapy agents. Therefore, the following application notes and protocols are based on the current understanding of this compound as a monotherapy.
Mechanism of Action
This compound exerts its anti-metastatic effect through a specific, non-canonical pathway involving KRS. Under normal physiological conditions, KRS is primarily involved in protein synthesis. However, in certain cancer cells, KRS can translocate to the plasma membrane and interact with 67LR. This interaction stabilizes 67LR and promotes cancer cell adhesion, migration, and invasion.[1][2][3]
This compound intervenes by binding to the N-terminal domain of KRS, which is crucial for its interaction with 67LR.[2] This binding sterically hinders the KRS-67LR interaction and also reduces the membrane localization of KRS.[2] Consequently, the downstream signaling pathways that promote metastasis are inhibited.
Signaling Pathway
Caption: Mechanism of action of this compound.
Preclinical Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| H226 (Lung Carcinoma) | Matrigel Invasion | 50 µM | ~85% inhibition of invasion | [2] |
| H226 (Lung Carcinoma) | Cell Migration | Not specified | Significant inhibition | [2] |
| 4T1 (Breast Cancer) | Cell Migration | Not specified | Significant inhibition | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage and Administration | Primary Outcome | Reference |
| Breast Cancer Metastasis | 4T1 cells in mammary fat pad of mice | 100 mg/kg, oral administration | ~60% inhibition of lung metastases | [3] |
| Lung Cancer Metastasis | Intravenous injection of B16-F10 melanoma cells in mice | 100 mg/kg, oral administration | Significant reduction in lung tumor nodules | [3] |
| Colon Cancer Metastasis | Splenic injection of HT-29 colon cancer cells in mice | 100 mg/kg, oral administration | Significant reduction in liver metastases | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay (Matrigel)
This protocol is a generalized procedure based on methodologies described in the referenced literature.
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H226)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Matrigel-coated invasion chambers (e.g., BD BioCoat™ Matrigel™ Invasion Chambers)
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Workflow Diagram:
Caption: Workflow for a Matrigel invasion assay.
Procedure:
-
Prepare a single-cell suspension of the cancer cells in serum-free medium.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for a specified duration.
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.
-
Add cell culture medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell invasion (typically 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in multiple fields of view using a microscope.
-
Quantify the results and compare the number of invaded cells in the this compound-treated group to the control group.
Protocol 2: In Vivo Metastasis Study (Experimental Metastasis Model)
This protocol is a generalized procedure based on methodologies described in the referenced literature. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Objective: To evaluate the effect of this compound on the formation of metastatic tumors in an animal model.
Materials:
-
Cancer cell line capable of metastasis (e.g., B16-F10 melanoma)
-
Immunocompromised mice (e.g., C57BL/6 for B16-F10)
-
This compound formulation for oral administration
-
Vehicle control
-
Surgical tools for intravenous or intracardiac injection
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Workflow Diagram:
Caption: Workflow for an in vivo metastasis study.
Procedure:
-
Culture the metastatic cancer cells and prepare a single-cell suspension for injection.
-
Inject the cancer cells into the mice (e.g., via the tail vein for a lung metastasis model).
-
Randomly assign the animals to treatment and control groups.
-
Begin treatment with this compound or vehicle control. The dosing schedule will depend on the pharmacokinetic properties of the compound.
-
Monitor the animals regularly for signs of toxicity and tumor progression. If using bioluminescent cells, tumor burden can be non-invasively monitored.
-
At the end of the study, euthanize the animals and harvest the target organs (e.g., lungs, liver).
-
Fix the tissues and count the number of metastatic nodules on the organ surface.
-
Statistical analysis should be performed to compare the metastatic burden between the this compound-treated and control groups.
Future Directions
The specific anti-metastatic mechanism of this compound, coupled with its favorable preclinical safety profile, makes it an intriguing candidate for further development. The logical next step would be to investigate its potential in combination with standard-of-care chemotherapies or targeted agents. Such studies would be crucial to determine if this compound can enhance the efficacy of existing treatments, potentially by preventing the metastatic spread that often leads to treatment failure. Researchers are encouraged to explore synergistic or additive effects of this compound with cytotoxic agents or inhibitors of other key oncogenic pathways.
References
- 1. Cryptosporidium lysyl-tRNA synthetase inhibitors define the interplay between solubility and permeability required to achieve efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical safety and efficacy studies with an affinity-enhanced epithelial junction opener and PEGylated liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
YH16899: A Novel Tool for Investigating the Epithelial-Mesenchymal Transition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue regeneration, and wound healing. However, its aberrant activation is a hallmark of cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways and transcriptional regulators. YH16899 is a small molecule inhibitor that provides a unique opportunity to dissect the molecular mechanisms underpinning EMT.
This compound specifically targets the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1] While KRS is essential for protein synthesis in the cytosol, its translocation to the plasma membrane upon signaling cues allows it to bind to and stabilize 67LR.[1][2] This interaction is crucial for laminin-dependent cell migration and is implicated in cancer metastasis.[1][2] this compound disrupts this interaction without affecting the canonical enzymatic activity of KRS, making it a highly specific tool to study the non-translational functions of KRS in cellular processes like EMT.[1]
Recent studies have demonstrated that the suppression of KRS leads to an incomplete EMT phenotype.[3] This is characterized by a decrease in the expression of cell-cell adhesion molecules, yet the cells retain a colony-forming ability, suggesting a partial transition state.[3] Furthermore, KRS suppression has been shown to affect focal adhesion signaling, a critical component of cell migration and EMT.[3] These findings underscore the potential of this compound as a chemical probe to modulate and study the intricate signaling pathways governing EMT.
Mechanism of Action of this compound
This compound functions by binding to KRS and sterically hindering its interaction with 67LR at the plasma membrane.[1] This disruption has two major consequences. Firstly, it prevents the stabilization of 67LR, leading to its degradation and a subsequent reduction in laminin-mediated signaling that promotes cell migration and invasion.[1][2] Secondly, it interferes with the downstream signaling cascades initiated by the KRS-67LR complex, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which is a known regulator of EMT.[3]
Figure 1: this compound Mechanism of Action in the Context of EMT Signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and KRS suppression on key cellular processes related to EMT.
Table 1: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay | Treatment | IC50 / Inhibition | Reference |
|---|---|---|---|---|
| H226 | Migration | This compound | 8.5 ± 2.1 µM | [1] |
| H226 | Invasion | This compound | ~85% inhibition | [1] |
| 4T1 | Lung Metastasis | this compound (100 mg/kg, oral) | ~60% inhibition |[1] |
Table 2: Effect of KRS Suppression on EMT Marker Expression (Relative Expression)
| Cell Line | Condition | E-cadherin | N-cadherin | Vimentin | Reference |
|---|---|---|---|---|---|
| HCT116 | Control | 1.0 | 1.0 | 1.0 | [3] |
| HCT116 | KRS Knockdown | Decreased | - | - |[3] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on EMT.
Western Blotting for EMT Markers
This protocol allows for the quantification of changes in epithelial and mesenchymal protein markers following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-ZEB1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 2: Western Blotting Experimental Workflow.
Immunofluorescence Staining for EMT Markers
This protocol allows for the visualization of changes in the subcellular localization and expression of EMT markers.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. After adherence, treat with this compound or vehicle for the desired duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (and DAPI) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Cell Migration and Invasion Assays
These assays are used to assess the functional consequences of this compound treatment on the migratory and invasive potential of cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining solution (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. For invasion assays, the inserts should be pre-coated with Matrigel. Add medium with a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Wash the inserts with water and allow them to air dry. Elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure the absorbance, or count the number of stained cells in several random fields under a microscope.
Figure 3: Transwell Migration/Invasion Assay Workflow.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of the KRS-67LR axis in the epithelial-mesenchymal transition. Its specific mechanism of action allows for the targeted disruption of a key signaling node involved in cell migration and invasion, providing a means to explore the downstream consequences on EMT marker expression and cellular phenotype. The protocols outlined in this document provide a framework for researchers to utilize this compound to further elucidate the complex regulatory networks that drive EMT and cancer metastasis.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of lysyl-tRNA synthetase, KRS, causes incomplete epithelial-mesenchymal transition and ineffective cell‑extracellular matrix adhesion for migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of YH16899 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
YH16899 is a small molecule inhibitor that has garnered significant interest for its anti-metastatic properties.[1][2][3] It functions by binding to Lysyl-tRNA synthetase (KRS), a protein that, beyond its canonical role in protein synthesis, is implicated in cancer metastasis when it relocates to the plasma membrane and interacts with the 67-kDa laminin (B1169045) receptor (67LR).[2][3][4] this compound disrupts the interaction between KRS and 67LR, thereby inhibiting downstream signaling pathways that promote cell migration and invasion, without affecting the essential catalytic activity of KRS.[2][3] Given its therapeutic potential, understanding the stability of this compound in experimental settings is crucial for the accurate interpretation of in vitro data and the design of effective study protocols.
These application notes provide a comprehensive guide to assessing the long-term stability of this compound in cell culture media. Included are detailed experimental protocols, data presentation tables, and diagrams illustrating the compound's mechanism of action and the experimental workflow.
Signaling Pathway of this compound
This compound exerts its anti-metastatic effects by targeting the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR). Under specific cellular signals, such as those initiated by laminin, KRS translocates to the plasma membrane. Here, it binds to and stabilizes 67LR, a receptor associated with enhanced cell migration and cancer metastasis.[2][3] This stabilization prevents the ubiquitin-mediated degradation of 67LR. This compound binds to KRS, which sterically hinders its interaction with 67LR.[2] This disruption leads to the destabilization and subsequent degradation of 67LR, ultimately suppressing the signaling pathways that drive cell migration and invasion.[2]
Caption: Signaling pathway of this compound action.
Experimental Protocols
Objective: To determine the long-term stability of this compound in a standard cell culture medium at 37°C over a 72-hour period.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724), HPLC grade, containing an internal standard
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
Calibrated pipettes and sterile, low-protein-binding tips
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
HPLC-MS system with a C18 reverse-phase column
Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the complete cell culture medium by supplementing the basal medium with 10% FBS (or as required for the specific cell line).
-
Prepare a "spiked" medium by diluting the this compound stock solution into the pre-warmed complete cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Dispense 1 mL aliquots of the spiked medium into sterile, low-protein-binding microcentrifuge tubes.
-
Prepare a control sample (T=0) by immediately proceeding to the "Sample Processing" step.
-
Incubate the remaining tubes at 37°C in a humidified incubator with 5% CO2.
-
Collect triplicate samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
To each 100 µL aliquot of the collected medium, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins and extract the compound.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the T=0 sample.
-
Percentage Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
Experimental Workflow
The following diagram outlines the key steps in the protocol for assessing the stability of this compound in cell culture media.
Caption: Experimental workflow for this compound stability assessment.
Data Presentation
The quantitative data obtained from the stability study should be summarized in a clear and structured table. This allows for easy comparison of the stability of this compound over time.
Table 1: Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time Point (hours) | Mean % Remaining (± SD, n=3) |
| 0 | 100 ± 0 |
| 2 | [Insert Data] |
| 4 | [Insert Data] |
| 8 | [Insert Data] |
| 24 | [Insert Data] |
| 48 | [Insert Data] |
| 72 | [Insert Data] |
Data are presented as mean ± standard deviation of three independent replicates. The percentage remaining is determined by comparing the peak area ratio of this compound to an internal standard at each time point to the ratio at time 0, as determined by HPLC-MS analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Rapid Degradation | - Inherent instability in aqueous solution at 37°C.- Reaction with media components.[5][6]- pH of the media. | - Perform stability check in a simpler buffer (e.g., PBS).- Test stability in media with and without serum.- Ensure the pH of the media remains stable. |
| High Variability | - Inconsistent sample handling.- Issues with the analytical method.- Incomplete solubilization. | - Ensure precise timing for sample collection and processing.- Validate the analytical method for linearity and precision.- Confirm complete dissolution of this compound in the stock solution. |
| Low Recovery | - Non-specific binding to plasticware.- Cellular uptake (if cells are present). | - Use low-protein-binding plates and tips.- Include a control without cells to assess binding to plasticware. |
Conclusion
This application note provides a framework for researchers to reliably assess the long-term stability of this compound in cell culture media. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for understanding the compound's in vitro pharmacology and for the design of robust experiments in the context of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting YH16899 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with YH16899 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to disrupt the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1][2][3] This interaction is implicated in signaling pathways that promote cancer cell migration and metastasis.[2][4] By binding to KRS, this compound allosterically inhibits its interaction with 67LR, which can suppress cancer metastasis.[2][5] It has been demonstrated to inhibit tumor metastasis in various mouse models.[1][2] The compound's chemical name is 2-(5,6-difluoro-2-{[3-(trifluoromethyl)benzoyl]imino}benzo[d]thiazol-3(2H)-yl)butanoic acid.[2]
Q2: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, its chemical structure suggests it is a hydrophobic compound. As with many small molecule inhibitors, this compound is expected to have low solubility in purely aqueous solutions like water or phosphate-buffered saline (PBS). For in vivo studies, it has been administered orally in a 0.5% methylcellulose (B11928114) solution, indicating the need for a suspension or formulation for animal dosing.[2] For in vitro use, it is common practice to first dissolve such compounds in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.
Q3: How should I store this compound?
This compound should be stored as a solid at room temperature.[1] For long-term storage, it is advisable to store it at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for this compound Solubility
Issue 1: The this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).
-
Cause: this compound is a hydrophobic molecule with inherently low aqueous solubility. Direct dissolution in aqueous buffers is generally not feasible.
-
Solution: An organic co-solvent is necessary to first dissolve the compound. The recommended approach is to prepare a concentrated stock solution in 100% DMSO.
Issue 2: After diluting my DMSO stock solution into an aqueous buffer, a precipitate forms immediately or over time.
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. This is a common issue when the final DMSO concentration is too low or the final compound concentration is too high.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: If your experimental system allows, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always check the DMSO tolerance of your cell line or assay.
-
Decrease Final this compound Concentration: You may be working at a concentration that is above the solubility limit of this compound in your final buffer. Try lowering the final concentration.
-
Use a Surfactant: For certain in vitro assays, adding a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 to the final aqueous solution can help to maintain the solubility of hydrophobic compounds. Compatibility with your specific experiment must be verified.
-
Sonication: Briefly sonicating the final solution after dilution can help to break up small aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution to 37°C may temporarily increase solubility. However, be cautious as prolonged heating can degrade the compound. Ensure the solution remains clear upon cooling to the experimental temperature.
-
Issue 3: I need to prepare a this compound formulation for in vivo animal studies.
-
Cause: For oral administration, a solution is often not possible due to low aqueous solubility and potential toxicity of high concentrations of solvents like DMSO. A suspension is a common alternative.
-
Solution: Prepare a suspension of this compound in a vehicle solution. A published study successfully used a 0.5% (v/v) methylcellulose (MC) solution for oral administration in mice.[2] The general procedure is to first dissolve the this compound in a minimal amount of an appropriate solvent (like DMSO or a DMSO/saline mixture) and then disperse this into the 0.5% MC solution with vigorous vortexing to create a homogenous suspension.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Solution | Solubility Assessment | Recommendations |
| Water | Insoluble | Not recommended for direct dissolution. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not recommended for direct dissolution. |
| Ethanol | Sparingly Soluble | Can be used, but DMSO is generally preferred for higher concentration stocks. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for preparing concentrated stock solutions (e.g., 10-50 mM). |
| 0.5% Methylcellulose | Forms a Suspension | Recommended vehicle for in vivo oral administration.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed from the certificate of analysis), you would weigh out the corresponding mass.
-
Add DMSO: Add the calculated volume of 100% DMSO to the tube.
-
Dissolve: Vortex the tube vigorously. If necessary, gently warm the solution at 37°C for 5-10 minutes or sonicate in a water bath until the solid is completely dissolved.
-
Store: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional): If a very low final concentration is required, it may be beneficial to perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Directly add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around. Pipette up and down or vortex gently immediately after addition to ensure rapid mixing and prevent precipitation. The final DMSO concentration should ideally be kept below 0.5% and be consistent across all experimental conditions, including the vehicle control.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Simplified signaling pathway showing this compound action.
References
How to address inconsistent results in YH16899 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent results in experiments involving YH16899, a small molecule inhibitor of the Lysyl-tRNA synthetase (KRS) and 67-kDa laminin (B1169045) receptor (67LR) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that inhibits cancer metastasis by targeting the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1][2] It functions in two primary ways:
-
Direct Interaction Blocking: this compound binds to KRS, directly impeding its association with 67LR.[2][3]
-
Inhibition of Membrane Localization: The compound restricts the movement of the N-terminal extension of KRS, which is necessary for its translocation to the plasma membrane where it interacts with 67LR.[3]
Importantly, this compound does not significantly affect the essential catalytic (aminoacylation) activity of KRS, thus avoiding the general toxicity associated with inhibiting protein synthesis.[3][4]
Q2: Why am I observing variable efficacy of this compound across different cancer cell lines?
The efficacy of this compound is highly dependent on the expression levels of its target proteins, KRS and 67LR. Inconsistent results across different cell lines can often be attributed to:
-
Variable 67LR Expression: Cell lines with high levels of 67LR, such as H226, are more sensitive to this compound's inhibitory effects on migration and invasion. In contrast, cells with low 67LR expression may show a minimal response.[3]
-
KRS Localization: The prometastatic function of KRS is dependent on its localization to the plasma membrane upon laminin signaling.[2] Cell lines with defects in this signaling pathway may exhibit a weaker response to this compound.
Recommendation: Before conducting functional assays, perform baseline characterization of KRS and 67LR expression levels (e.g., via Western blot or qPCR) in your cell lines of interest. This will help in selecting appropriate models and interpreting the results.
Q3: My in vivo study results with this compound are not consistent. What are the potential reasons?
In vivo experiments introduce additional layers of complexity. Inconsistent outcomes in animal models can stem from:
-
Tumor Model Selection: The efficacy of this compound has been demonstrated in specific mouse models of breast and lung cancer.[3][4] The compound's effectiveness can vary depending on the tumor microenvironment and the specific metastatic cascade of the chosen model.
-
Pharmacokinetics and Dosing: While this compound has shown good in vivo distribution, variations in administration route, dosage, and frequency can lead to different therapeutic outcomes.[3] Oral administration at 100 mg/kg has been shown to be effective in inhibiting lung metastasis in a mouse breast cancer model.[3]
-
Metabolic Stability: Although selected for its metabolic stability, individual animal physiology can influence the compound's metabolism and bioavailability.[4]
Troubleshooting Guides
Issue 1: High variability in cell migration/invasion assay results.
Inconsistent results in assays such as Transwell migration or Matrigel invasion assays are a common challenge. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell migration/invasion assays.
Detailed Steps & Recommendations
| Parameter | Potential Issue | Recommended Action |
| Cell Health | This compound should not affect cell viability at effective concentrations.[3] Observed effects might be due to cytotoxicity from other sources (e.g., high solvent concentration, contamination). | Perform a dose-response curve to determine the IC50 for migration inhibition and a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to confirm the non-toxic concentration range. |
| This compound Preparation | Improper storage or repeated freeze-thaw cycles can degrade the compound. The solvent (e.g., DMSO) concentration may also impact cell behavior. | Prepare fresh stock solutions of this compound from powder for each experiment. Ensure the final solvent concentration is consistent across all conditions and is below a non-toxic threshold (typically <0.1%). |
| Assay Conditions | Variations in cell number, incubation time, and chemoattractant concentration can significantly alter results. | Standardize these parameters. Optimize cell seeding density to ensure a sub-confluent monolayer. Use a consistent serum concentration as a chemoattractant in the lower chamber. |
| Target Expression | As mentioned in the FAQs, low or variable expression of KRS or 67LR will lead to inconsistent inhibition. | Regularly check the expression levels of KRS and 67LR in your cell line, especially after multiple passages. |
Issue 2: Difficulty in replicating the inhibition of KRS-67LR interaction.
Confirming the disruption of the protein-protein interaction is key to validating this compound's mechanism of action.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is designed to assess the effect of this compound on the interaction between KRS and 67LR.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Data Interpretation
| Condition | Expected Outcome in Western Blot (Anti-67LR) | Interpretation |
| Vehicle Control | Strong band for 67LR in the KRS immunoprecipitate. | KRS and 67LR are interacting. |
| This compound Treatment | Weak or no band for 67LR in the KRS immunoprecipitate. | This compound has disrupted the KRS-67LR interaction. |
| IgG Control | No bands for either KRS or 67LR. | The immunoprecipitation was specific. |
Signaling Pathway Overview
To effectively troubleshoot, it is crucial to understand the context of this compound's action. The diagram below illustrates the signaling pathway inhibited by this compound.
References
Potential cytotoxicity of YH16899 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YH16899 in their experiments. The focus is on addressing potential issues related to cell viability and cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: Based on published studies, this compound is characterized by its low cytotoxicity. In various cancer cell lines (e.g., NCI-H226) and normal cell lines (e.g., WI-26), this compound did not affect cell viability at concentrations up to 50 μM, a range in which it effectively inhibits cell migration.[1] The primary mechanism of this compound is to inhibit the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR), which is involved in cancer metastasis.[1] Importantly, this compound does not inhibit the essential catalytic activity of KRS or overall protein synthesis, contributing to its low toxicity profile.[1]
Q2: I am observing significant cell death in my experiments with this compound, even at moderate concentrations. What could be the cause?
A2: If you are observing cytotoxicity that is inconsistent with the reported literature, it is important to troubleshoot your experimental setup. Several factors could be contributing to this discrepancy:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Precipitation of the compound at high concentrations can cause cellular stress and lead to inaccurate results. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium.
-
Solvent Toxicity: The concentration of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells. It is crucial to include a vehicle control (media with the same final concentration of the solvent) to assess solvent-induced toxicity.
-
Cell Line Specific Sensitivity: While this compound has shown low toxicity in the cell lines tested so far, it is possible that your specific cell line has a higher sensitivity.
-
Assay Interference: The compound itself might interfere with the reagents used in your cell viability assay (e.g., MTT, XTT). This can lead to false readings.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor that targets the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1] This interaction is implicated in cancer cell migration and metastasis. By binding to KRS, this compound prevents it from relocating to the plasma membrane and stabilizing 67LR.[1] This disruption of the KRS-67LR axis leads to reduced cancer cell migration and invasion.[1]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are encountering unexpected cytotoxicity with this compound, please refer to the following troubleshooting table.
| Observation | Potential Cause | Recommended Action |
| Visible precipitate in culture wells after adding this compound. | Poor solubility of this compound at the tested concentration. | Prepare a higher concentration stock solution in 100% DMSO. When diluting into culture medium, ensure rapid and thorough mixing. Consider using a lower final concentration or a different formulation approach if solubility issues persist. |
| High cytotoxicity observed in both this compound-treated and vehicle control wells. | The solvent (e.g., DMSO) concentration is too high and is causing toxicity. | Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line. Typically, the final DMSO concentration should be kept below 0.5%. |
| Dose-response curve is inconsistent or shows a "U-shape". | Compound precipitation at higher concentrations or direct interference with the viability assay reagent. | Visually inspect wells for precipitate. To check for assay interference, run a cell-free control with this compound and your assay reagent to see if the compound directly reacts with it. If interference is detected, consider switching to a different viability assay (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release). |
| Cytotoxicity is observed at concentrations where it is not reported in the literature. | Cell line-specific sensitivity or compound degradation into a toxic byproduct. | Use a positive control compound known to induce cytotoxicity in your cell line to validate the assay. Ensure the purity and stability of your this compound stock. For long-term experiments, consider replenishing the media with freshly prepared this compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Add the diluted compound to the cells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting cancer cell migration.
Troubleshooting Logic for Unexpected Cytotoxicity
References
YH16899 Technical Support Center: Troubleshooting Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of YH16899 in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions of this compound, it is recommended to use a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its ability to dissolve a wide range of small molecules. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For cellular assays, ensure the final concentration of DMSO is below 0.5% (v/v) to avoid solvent-induced artifacts.
Q2: How should I store this compound solid compound and stock solutions to ensure stability?
A2: Proper storage is crucial to maintain the integrity of this compound.
| Format | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C, desiccated, protected from light | Up to 1 year (refer to manufacturer's datasheet) | Minimizes degradation from moisture, heat, and light. |
| DMSO Stock Solution | -80°C in single-use aliquots | Up to 6 months | Prevents degradation from repeated freeze-thaw cycles and exposure to air and moisture. |
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution may indicate chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to use fresh, high-quality solvents and protect solutions from light. If a color change is observed, it is recommended to discard the solution and prepare a fresh one from a solid stock.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. To prevent this:
-
Lower the Final Concentration: Ensure the final concentration in your aqueous buffer is below the solubility limit of this compound in that specific medium.
-
Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Use a Surfactant: In some biochemical assays, a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can help maintain solubility. However, ensure the surfactant is compatible with your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Activity in Assays
This is a common problem that can arise from the degradation of this compound in your experimental buffer.
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
The appearance of new peaks in your analytical chromatogram is a direct indication of this compound degradation.
Forced Degradation (Stress Testing) to Identify Potential Degradants
Forced degradation studies can help identify the likely degradation products and establish the degradation pathways of this compound. This is crucial for developing stability-indicating analytical methods.[1]
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | To evaluate susceptibility to oxidation. |
| Thermal Stress | 70°C for 48 hours (solid and solution) | To determine the effect of high temperature. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To assess light sensitivity. |
Experimental Protocols
Protocol 1: Short-Term Stability of this compound in Experimental Buffer
This protocol provides a method to assess the stability of this compound in your specific assay buffer over the course of a typical experiment.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution to your final working concentration (e.g., 10 µM) in the experimental buffer.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot and analyze it by HPLC to determine the initial peak area of this compound. This serves as your baseline.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C).
-
Subsequent Timepoints: Take aliquots at various time points (e.g., 2, 4, 8, 24 hours) and analyze them by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in a buffer.
This compound Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR). This interaction is implicated in cancer metastasis.
Simplified Signaling Pathway
Caption: this compound inhibits the KRS-67LR interaction, blocking metastasis.
References
Technical Support Center: Interpreting Unexpected Phenotypes in YH16899 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and investigate unexpected phenotypes observed in cells treated with YH16899.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1][2][3] This interaction is crucial for cancer metastasis.[2][3][4] Importantly, this compound inhibits the non-translational function of KRS, meaning it should not affect general protein synthesis.[2][3][5] Its primary intended effect is the suppression of cancer cell migration and invasion.[2][4]
Q2: We are observing a significant decrease in cell viability/proliferation after this compound treatment, which was unexpected. What could be the cause?
While this compound is reported to have low cytotoxicity at effective concentrations for inhibiting cell migration[2][4], several factors could contribute to decreased cell viability in your specific experiment:
-
High Concentration: The concentration of this compound used may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the KRS-67LR interaction or potential off-target effects.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can influence cell viability.
-
Compound Quality: Ensure the purity and stability of your this compound compound.
We recommend performing a cell viability assay to quantify this effect. Please refer to the Troubleshooting Guide: Unexpected Decrease in Cell Viability .
Q3: Our this compound-treated cells are showing morphological changes unrelated to decreased migration, such as cell rounding or increased adhesion. How can we investigate this?
Unusual morphological changes can be indicative of various cellular events. To investigate this, consider the following:
-
Cytoskeletal Rearrangements: The KRS-67LR axis can influence the actin cytoskeleton.[2] Staining for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies) can reveal any alterations.
-
Cell Adhesion: Changes in cell adhesion properties can be explored using cell adhesion assays to different extracellular matrix (ECM) components.
-
Off-Target Effects: At higher concentrations, off-target effects are more likely.[6][7] Consider performing a washout experiment to see if the phenotype is reversible.
Refer to the Troubleshooting Guide: Unexpected Morphological Changes for a detailed workflow.
Q4: We are not observing the expected inhibition of cell migration/invasion with this compound. What should we check?
If this compound is not producing the expected anti-migratory effect, consider these possibilities:
-
Suboptimal Concentration: The concentration of this compound may be too low. A dose-response experiment is recommended.
-
Low 67LR Expression: The target cell line may have low expression levels of the 67LR, making them less sensitive to this compound.[2] Verify 67LR expression by Western blot or qPCR.
-
Assay System: The migration/invasion assay itself may not be optimized. Ensure your controls are working as expected.
-
Compound Inactivity: Verify the activity of your this compound stock.
Consult the Troubleshooting Guide: Lack of Expected Anti-Migratory Effect for further guidance.
Troubleshooting Guides
Troubleshooting Guide: Unexpected Decrease in Cell Viability
This guide will help you systematically investigate an unexpected decrease in cell viability in your this compound-treated cells.
1. Confirm the Observation with a Quantitative Assay:
Your first step is to quantify the observed decrease in cell viability.
-
Recommended Assays:
-
MTT/MTS Assay: Measures metabolic activity.
-
ATP Assay: Measures cellular ATP levels, a marker of viable cells.
-
Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.
-
2. Experimental Workflow for Cell Viability Assessment:
Caption: Workflow for assessing cell viability after this compound treatment.
3. Data Presentation: Example Cell Viability Data
| Treatment Group | Concentration (µM) | % Viability (vs. Vehicle) - 24h | % Viability (vs. Vehicle) - 48h | % Viability (vs. Vehicle) - 72h |
| Untreated | 0 | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| Vehicle (DMSO) | 0.1% | 98.7 ± 3.9 | 99.2 ± 4.2 | 97.5 ± 5.5 |
| This compound | 1 | 95.2 ± 5.0 | 90.1 ± 6.3 | 85.4 ± 7.1 |
| This compound | 5 | 88.6 ± 4.8 | 75.3 ± 5.9 | 60.2 ± 8.0 |
| This compound | 10 | 70.1 ± 6.2 | 50.5 ± 7.5 | 35.8 ± 6.9 |
| This compound | 25 | 45.3 ± 5.5 | 20.7 ± 4.8 | 10.1 ± 3.2 |
| This compound | 50 | 15.8 ± 3.1 | 5.2 ± 2.1 | 2.3 ± 1.5 |
4. Interpretation and Next Steps:
-
If a dose- and time-dependent decrease in viability is confirmed:
-
Determine the IC50: Calculate the concentration that inhibits 50% of cell viability.
-
Apoptosis vs. Necrosis: Investigate the mechanism of cell death using assays like Annexin V/PI staining followed by flow cytometry.
-
Consider Off-Target Effects: At concentrations significantly higher than the reported effective dose for migration inhibition, off-target effects are more likely.
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide: Unexpected Morphological Changes
This guide provides a workflow to characterize unexpected morphological alterations in this compound-treated cells.
1. Document and Characterize the Morphological Changes:
-
Phase-Contrast Microscopy: Capture images at different time points and concentrations of this compound. Note changes in cell size, shape, adhesion, and presence of cellular processes.
2. Investigate the Cytoskeleton:
-
Immunofluorescence Staining:
-
F-actin: Stain with fluorescently labeled phalloidin.
-
Microtubules: Stain with an antibody against α-tubulin.
-
Nucleus: Use a nuclear counterstain like DAPI.
-
3. Experimental Workflow for Immunofluorescence:
Caption: Workflow for immunofluorescence staining of the cytoskeleton.
4. Data Presentation: Example Quantification of Morphological Changes
| Treatment Group | Concentration (µM) | Average Cell Area (µm²) | % of Cells with Stress Fibers |
| Vehicle (DMSO) | 0.1% | 1250 ± 150 | 85 ± 5 |
| This compound | 10 | 1875 ± 210 | 40 ± 8 |
5. Interpretation and Next Steps:
-
Changes in Actin Cytoskeleton: Alterations in F-actin organization could be linked to the known role of the KRS-67LR axis in cell migration.
-
Changes in Microtubules: Disruption of the microtubule network could indicate effects on cell division or intracellular transport.
-
Investigate Adhesion Pathways: If changes in cell spreading are observed, consider performing Western blots for key focal adhesion proteins like FAK and Paxillin.
Signaling Pathways
This compound Mechanism of Action
This compound inhibits the interaction between KRS and 67LR, which is known to be involved in signaling pathways that promote cell migration and invasion.
Caption: this compound inhibits the KRS-67LR interaction at the plasma membrane.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
How to control for vehicle effects when using YH16899 with DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper use of YH16899 with a dimethyl sulfoxide (B87167) (DMSO) vehicle, focusing on how to effectively control for potential vehicle-induced effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the non-catalytic, prometastatic function of Lysyl-tRNA synthetase (KRS).[1][2][3][4] It works by binding to KRS and inhibiting its interaction with the 67-kDa laminin (B1169045) receptor (67LR) on the cell surface.[1][2][3] This interaction is implicated in cancer metastasis.[2][3][4] Importantly, this compound does not affect the primary catalytic activity of KRS, which is essential for protein synthesis, thus reducing potential toxicity associated with inhibiting its normal functions.[2][3]
Q2: Why is DMSO used as a vehicle for this compound?
DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, including this compound.[5][6][7] Its miscibility with water and cell culture media makes it a common and convenient choice for preparing stock solutions of experimental drugs for in vitro and in vivo studies.[5][8]
Q3: Can DMSO itself affect my experimental results?
Yes, absolutely. DMSO is not biologically inert and can exert direct effects on cells.[5][8][9] These effects are dose-dependent and can include alterations in cell growth, viability, differentiation, and gene expression.[8][10] Low concentrations of DMSO may sometimes stimulate cell growth, while higher concentrations can be cytotoxic.[5][9] Therefore, it is crucial to incorporate appropriate vehicle controls in all experiments.
Q4: What is a vehicle control and why is it essential when using this compound?
A vehicle control is a group of cells or animals treated with the same concentration of DMSO as your experimental group, but without this compound. This control is critical to differentiate the biological effects of this compound from those of the solvent.[8] Any observed changes in the vehicle control group can be attributed to DMSO, allowing you to isolate and understand the true effects of this compound.
Q5: What is the recommended final concentration of DMSO for in vitro experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize its effects. The following table summarizes generally accepted limits.
| Final DMSO Concentration | Recommendation | Rationale |
| ≤ 0.1% | Highly Recommended | Considered safe for most cell lines, with minimal impact on viability or signaling, especially for long-term experiments (>24h).[8] |
| 0.1% - 0.5% | Acceptable | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[8][11] It is crucial to perform a vehicle toxicity test for your specific cell line. |
| > 0.5% | Use with Caution | May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[10][11] This concentration should be avoided unless absolutely necessary for compound solubility. |
Q6: My vehicle control group shows unexpected changes. Is this normal?
This is a known phenomenon. DMSO has been reported to have off-target effects on various cellular processes.[12] For example, it can influence signaling pathways.[8] This underscores the importance of comparing your this compound-treated group directly against the vehicle control, not just an untreated control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | The final concentration of this compound exceeds its solubility in the medium, or the DMSO concentration is too low to maintain solubility. | 1. Ensure your DMSO stock of this compound is fully dissolved before diluting into the medium.2. When diluting, add the this compound stock to the medium dropwise while gently vortexing to facilitate mixing.3. Consider preparing a more concentrated DMSO stock of this compound to reduce the volume added to the medium, thereby keeping the final DMSO concentration low. |
| High cell death in both this compound-treated and vehicle control groups. | The final DMSO concentration is too high and is causing cytotoxicity. | 1. Perform a DMSO dose-response experiment to determine the maximum tolerable concentration for your specific cell line (see Protocol 1).2. Lower the final DMSO concentration in your experiments to a non-toxic level, ideally ≤ 0.1%.[8] |
| No observable effect of this compound. | 1. The concentration of this compound is too low.2. The compound has degraded.3. The vehicle (DMSO) is masking the effect of this compound. | 1. Perform a dose-response experiment with this compound to determine the optimal effective concentration.2. Ensure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C).3. Carefully analyze your vehicle control data to understand the baseline effects of DMSO. |
| Inconsistent results between experiments. | 1. Variability in final DMSO concentration.2. Inconsistent cell health or passage number. | 1. Maintain a consistent final DMSO concentration across all wells and experiments.2. Use cells of similar passage number and ensure they are healthy and in the exponential growth phase before treatment. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable DMSO Concentration
This protocol is essential to establish the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere for 24 hours.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. A typical range to test would be 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium-only" control (0% DMSO).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Include at least 3-6 replicates for each concentration.
-
Incubation: Incubate the plate for the intended duration of your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your subsequent experiments.
Protocol 2: this compound Treatment with Appropriate Vehicle Controls
This protocol outlines the correct way to set up your experiment to control for vehicle effects.
-
Stock Preparation: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% sterile DMSO.
-
Experimental Design: Your experiment should always include three fundamental groups:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with culture medium containing the same final concentration of DMSO as the experimental groups.
-
Experimental Group(s): Cells treated with culture medium containing the desired final concentration(s) of this compound and the corresponding final DMSO concentration.
-
-
Dilution Strategy: To maintain a constant final DMSO concentration (e.g., 0.1%), a two-step dilution is recommended.
-
First, perform serial dilutions of the this compound stock in 100% DMSO.
-
Then, add a fixed volume of each DMSO dilution (including the 100% DMSO for the vehicle control) to the cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock (with or without this compound) to every 1 mL of culture medium.[13]
-
-
Treatment and Incubation: Add the prepared media to your cells and incubate for the desired duration.
-
Analysis: When analyzing your data, subtract the effects observed in the vehicle control group from the effects observed in the this compound-treated groups to determine the net effect of the compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. benchchem.com [benchchem.com]
- 9. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
YH16899 not inhibiting cell migration: potential causes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YH16899, a small molecule inhibitor of the Lysyl-tRNA Synthetase (KRS) - 67-kDa laminin (B1169045) receptor (67LR) interaction, to study cell migration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound inhibits cell migration by disrupting the interaction between Lysyl-tRNA Synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1][2] This disruption is achieved in two ways:
-
Direct Inhibition: this compound binds to KRS, directly blocking its association with 67LR.[1]
-
Reduced KRS Membrane Localization: The binding of this compound to KRS reduces the flexibility of its N-terminal extension, which is necessary for KRS to move to the cell membrane where it interacts with 67LR.[1]
Importantly, this compound does not affect the essential catalytic activity of KRS in protein synthesis, suggesting it has low cytotoxicity when used at effective concentrations for inhibiting migration.[1]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been shown to be effective in suppressing migration and invasion in cancer cell lines that express high levels of 67LR, such as the H226 lung cancer cell line.[1] Its effectiveness is significantly lower in cells with low 67LR expression, like the WI-26 normal lung fibroblast cell line.[1] The highly metastatic 4T1 breast cancer cell line and the A549 lung cancer cell line have also been used in studies demonstrating the anti-metastatic effects of this compound in vivo.[1]
Q3: What is the recommended working concentration for this compound?
The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. For the H226 lung cancer cell line, the reported IC50 for migration inhibition is 8.5 ± 2.1 μM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and store it at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium immediately before use. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: this compound Not Inhibiting Cell Migration
If you are not observing the expected inhibition of cell migration with this compound, consider the following potential causes and troubleshooting steps.
Problem 1: Suboptimal Compound Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C). - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. |
| Precipitation in Media | This compound has low aqueous solubility. To avoid precipitation: - Ensure the final DMSO concentration is ≤ 0.1%. - Add the this compound stock solution to a small volume of pre-warmed media and mix well before adding it to the final culture volume. - Visually inspect the media for any signs of precipitation after adding the compound. |
| Incorrect Concentration | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. - Verify the initial concentration of your stock solution. |
Problem 2: Cell Line-Specific Issues
| Potential Cause | Troubleshooting Steps |
| Low 67LR Expression | - Confirm the expression level of 67LR in your cell line using techniques like Western blotting or qPCR. The inhibitory effect of this compound is dependent on high 67LR expression.[1] |
| Cell Line Resistance | - Consider the possibility of inherent or acquired resistance mechanisms in your cell line. |
Problem 3: Suboptimal Assay Conditions
| Potential Cause | Troubleshooting Steps |
| Cell Confluence (Wound Healing Assay) | - For wound healing assays, ensure that the cell monolayer is 90-100% confluent at the time of the scratch. Inconsistent confluence can lead to variable migration rates. |
| Cell Seeding Density (Transwell Assay) | - Optimize the cell seeding density for your Transwell assay. Too few cells may result in a weak signal, while too many can lead to overcrowding of the pores. |
| Serum Concentration | - Serum contains growth factors that can stimulate cell migration and may interfere with the activity of this compound. - Consider performing the assay in serum-free or low-serum (e.g., 0.1-1%) media. If a chemoattractant is required, serum can be used in the lower chamber of a Transwell assay while the cells in the upper chamber are in serum-free media. |
| Assay Duration | - The optimal duration for a migration assay can vary between cell lines. If the assay is too short, you may not observe significant migration. If it is too long, cell proliferation can become a confounding factor. - Perform a time-course experiment to determine the optimal endpoint. |
| Cell Proliferation | - Inhibition of migration can be masked by cell proliferation. To distinguish between these two processes, consider: - Using a proliferation inhibitor (e.g., Mitomycin C) as a control. - Performing a concurrent proliferation assay (e.g., MTT or cell counting) under the same experimental conditions. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Cell Migration/Invasion Assays
| Cell Line | Assay Type | IC50 (µM) | Reference |
| H226 (human lung cancer) | Migration | 8.5 ± 2.1 | [1] |
| WI-26 (human normal lung fibroblast) | Migration | > 50 | [1] |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer (90-100%) within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells and reduce baseline migration.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Image Acquisition: Immediately acquire images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Time-Course Imaging: Acquire images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Migration Assay
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at an optimized concentration.
-
Serum Starvation (Optional): Incubate the cell suspension in serum-free medium for 1-2 hours.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Add the cell suspension containing this compound or vehicle control to the upper chamber (the Transwell insert).
-
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 4-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the cells that have migrated to the underside of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the fixed cells with a solution such as 0.5% crystal violet.
-
-
Image Acquisition and Quantification:
-
After washing and drying, acquire images of the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view. Alternatively, the crystal violet stain can be eluted and the absorbance measured to quantify the relative number of migrated cells.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting cell migration.
References
Technical Support Center: Efficacy of YH16899 in Low KRS Expressing Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of YH16899, a novel inhibitor of the non-canonical function of lysyl-tRNA synthetase (KRS), particularly in cancer cell lines with low KRS expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1] This interaction is implicated in promoting cancer cell migration and metastasis.[1] Unlike conventional chemotherapy, this compound does not affect the essential catalytic activity of KRS in protein synthesis, suggesting a more targeted and potentially less toxic approach to cancer therapy.[1]
Q2: What is the rationale for assessing this compound in low KRS expressing cell lines?
While the primary described mechanism of this compound involves the KRS-67LR axis, which is often overexpressed in metastatic cancers, investigating its effects in low KRS expressing cell lines is crucial for several reasons:
-
Defining the therapeutic window: Understanding the dependency of cancer cells on KRS levels for this compound sensitivity can help identify patient populations most likely to respond.
-
Investigating alternative mechanisms: It is possible that this compound has off-target effects or that even low levels of KRS play a significant, targetable role in certain cancer contexts.
-
Broadening the applicability: If this compound shows efficacy in low KRS settings, its potential therapeutic application could be expanded to a wider range of cancers.
Q3: How can I determine the KRS expression level in my cancer cell line of interest?
Several publicly available databases provide gene and protein expression data across a wide range of cancer cell lines. You can query these resources for KRS (gene symbol: KARS1) expression:
-
The Human Protein Atlas: Provides RNA and protein expression data from a large number of cell lines.
-
DepMap Portal (Cancer Dependency Map): Offers CRISPR and RNAi screen data, as well as gene expression profiles for hundreds of cancer cell lines.[2][3]
-
Cancer Cell Line Encyclopedia (CCLE): A comprehensive resource for genomic and transcriptomic data of cancer cell lines.[4][5]
Q4: What are some examples of cancer cell lines with varying KRS expression?
Based on data from the Human Protein Atlas and the DepMap portal, here is a sample table illustrating the relative expression of KARS1 mRNA in a selection of commonly used cancer cell lines. Researchers should consult these databases for the most up-to-date and comprehensive information.
| Cell Line | Cancer Type | Relative KARS1 mRNA Expression (TPM) |
| High Expressing | ||
| A549 | Lung Carcinoma | ~ 150 |
| HCT116 | Colorectal Carcinoma | ~ 120 |
| Moderate Expressing | ||
| MCF7 | Breast Cancer | ~ 80 |
| PC-3 | Prostate Cancer | ~ 75 |
| Low Expressing | ||
| RPMI-8226 | Multiple Myeloma | ~ 30 |
| NCI-H209 | Small Cell Lung Cancer | ~ 25 |
Note: TPM (Transcripts Per Million) values are approximate and can vary between datasets. It is recommended to perform internal validation of KRS expression (e.g., by qPCR or Western Blot) in your specific cell line.
Troubleshooting Guide: Assessing this compound Efficacy
This guide provides a structured approach to troubleshooting common issues encountered when evaluating the efficacy of this compound in low KRS expressing cell lines.
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
-
Possible Cause 1: Low dependence on the KRS-67LR axis.
-
Troubleshooting Step: Confirm the expression levels of both KRS and 67LR (gene name: RPSA) in your cell line. In cells with very low expression of either protein, the pathway inhibited by this compound may not be a critical driver of proliferation.
-
-
Possible Cause 2: Insufficient drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.
-
-
Possible Cause 3: Cell line resistance.
-
Troubleshooting Step: Investigate the activation status of alternative survival pathways in your cell line (e.g., PI3K/Akt, MAPK/ERK) that might compensate for the inhibition of the KRS-67LR pathway.
-
Issue 2: Inconsistent results in apoptosis assays.
-
Possible Cause 1: Incorrect timing of the assay.
-
Troubleshooting Step: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal window for detecting apoptotic markers (e.g., Annexin V externalization, caspase activation) after this compound treatment.
-
-
Possible Cause 2: High background fluorescence in negative controls.
-
Troubleshooting Step: This could be due to excessive reagent concentration or inadequate washing. Titrate your fluorescently labeled reagents and optimize washing steps.
-
-
Possible Cause 3: Low percentage of apoptotic cells.
-
Troubleshooting Step: If the cytotoxic effect of this compound in your low-KRS cell line is modest, consider combining it with another pro-apoptotic agent to see if it has a sensitizing effect.
-
Issue 3: Difficulty in detecting changes in downstream signaling pathways via Western Blot.
-
Possible Cause 1: Weak signal for phosphorylated proteins.
-
Troubleshooting Step: Ensure you are using fresh lysis buffer containing phosphatase inhibitors. Optimize your antibody concentrations and incubation times. Consider using a more sensitive chemiluminescent substrate.
-
-
Possible Cause 2: No change in the expected downstream targets (e.g., p-FAK, p-ERK).
-
Troubleshooting Step: In a low KRS context, the signaling downstream of the KRS-67LR interaction might be weak or non-existent. Investigate other potential signaling pathways that might be affected by this compound through off-target effects.
-
-
Possible Cause 3: Inconsistent protein loading.
-
Troubleshooting Step: Use a reliable loading control (e.g., GAPDH, β-actin) and ensure accurate protein quantification before loading your samples.
-
Experimental Protocols
1. Cell Viability Assay (MTT)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the determined time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in the KRS-67LR signaling pathway.
-
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-KRS, anti-67LR, anti-p-FAK, anti-FAK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
-
-
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using ECL substrate.
-
Visualizations
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KARS1 DepMap Gene Summary [depmap.org]
- 3. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 4. Cancer Cell Line Encyclopedia [maayanlab.cloud]
- 5. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
Mitigating YH16899 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential precipitation of YH16899 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. What is happening?
A: This is a common phenomenon known as "crashing out," which often occurs when a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture medium.[1] The drastic change in solvent polarity reduces the solubility of the hydrophobic compound, causing it to precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: For initial solubilization, 100% DMSO is recommended for this compound, as is common for many small molecule inhibitors.[2] Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[3]
Q3: How can I prevent immediate precipitation when diluting my this compound DMSO stock in cell culture media?
A: To avoid immediate precipitation, it is crucial to employ a stepwise dilution method and maintain a low final DMSO concentration.[4]
-
Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[5]
-
Create an intermediate dilution: Instead of adding the high-concentration DMSO stock directly to your final volume of media, first, create an intermediate dilution in pre-warmed media.[1]
-
Gentle and thorough mixing: Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.[4]
-
Control final DMSO concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5%, and for many cell lines, below 0.1% is recommended to avoid cytotoxic effects.
Q4: My cell culture medium containing this compound appeared clear initially, but a precipitate formed after incubation. What causes this delayed precipitation?
A: Delayed precipitation can be caused by several factors:[5]
-
Temperature shifts: Moving plates between the incubator and the microscope can cause temperature fluctuations that affect solubility.[5]
-
pH changes: The CO2 environment in an incubator can lead to slight changes in the pH of the medium, which can alter the solubility of pH-sensitive compounds.[5]
-
Evaporation: Over time, evaporation of the medium can increase the concentration of this compound, potentially exceeding its solubility limit.[4]
-
Interactions with media components: this compound may interact with salts, amino acids, or proteins in the media over time, forming less soluble complexes.[5]
Q5: What is the maximum concentration of this compound I can use in my cell culture experiments?
A: The maximum soluble concentration of this compound can vary depending on the specific cell culture medium formulation (e.g., DMEM vs. RPMI-1640), serum percentage, and other supplements. It is highly recommended to perform a solubility test to determine the optimal working concentration for your specific experimental conditions.
Data Presentation
Table 1: Representative Solubility of this compound in Common Solvents and Cell Culture Media
| Solvent/Medium | Temperature | Maximum Soluble Concentration (Approximate) | Notes |
| 100% DMSO | 25°C | ≥ 50 mM | Prepare high-concentration stock solutions in DMSO. |
| 100% Ethanol | 25°C | ~10 mM | Less common for cell culture due to higher volatility and cytotoxicity. |
| PBS (pH 7.4) | 37°C | < 1 µM | Poorly soluble in aqueous buffers alone. |
| DMEM + 10% FBS | 37°C | 10-50 µM | Solubility is enhanced by serum proteins. Final DMSO concentration should be kept low (<0.5%). |
| RPMI-1640 + 10% FBS | 37°C | 10-50 µM | Similar to DMEM, but minor variations may occur due to different formulations. |
Note: This data is for illustrative purposes and the actual solubility should be determined experimentally.
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (the same formulation used in your experiments)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope or plate reader
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.[5]
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.[5]
-
In a series of sterile microcentrifuge tubes or a 96-well plate, prepare a range of this compound concentrations by diluting the stock solution into the pre-warmed medium. For example, you can perform a 2-fold serial dilution to test concentrations from 100 µM down to 1.56 µM.
-
Important: Ensure the final DMSO concentration is the same in all samples and matches the concentration you will use in your experiments (e.g., 0.2%). Include a "vehicle control" with only DMSO and medium.
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your cell culture experiments (37°C, 5% CO2) for a duration equivalent to your longest experimental time point (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., 0, 4, 24, and 48 hours) using a microscope.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear and free of precipitate throughout the incubation period is the maximum working soluble concentration for your specific conditions.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting cancer metastasis.
Caption: A step-by-step guide to troubleshooting this compound precipitation.
References
Validation & Comparative
YH16899 vs. siRNA Knockdown of KRS for Metastasis Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals investigating novel strategies to combat cancer metastasis, the targeted inhibition of lysyl-tRNA synthetase (KRS) has emerged as a promising therapeutic avenue. This guide provides an objective comparison of two key methodologies for inhibiting KRS-mediated metastasis: the small molecule inhibitor YH16899 and siRNA-mediated gene knockdown.
Executive Summary
Both this compound and siRNA knockdown of KRS have demonstrated significant efficacy in inhibiting cancer cell migration, invasion, and metastasis in preclinical models. This compound acts by binding to KRS and disrupting its interaction with the 67-kDa laminin (B1169045) receptor (67LR), a key step in metastasis, without affecting the essential catalytic activity of KRS in protein synthesis. This targeted mechanism of action suggests a favorable safety profile. siRNA knockdown, on the other hand, directly reduces the total cellular levels of KRS, thereby inhibiting both its canonical and non-canonical functions. While a powerful research tool, the therapeutic application of siRNA faces challenges in delivery and potential off-target effects. In vitro studies have shown that this compound is as effective as siRNA in inhibiting cancer cell invasion[1]. In vivo studies have demonstrated a significant reduction in metastasis with both approaches, although direct head-to-head in vivo comparisons are not yet available in the literature.
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. siRNA in Cancer Cell Invasion
| Intervention | Cell Line | Assay | Efficacy | Reference |
| This compound | H226 (Lung Cancer) | Matrigel Invasion Assay | ~85% inhibition | [1] |
| siRNA (targeting 67LR) | H226 (Lung Cancer) | Matrigel Invasion Assay | ~85% inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Metastasis
| Cancer Model | Treatment | Metastasis Inhibition | Reference |
| 4T1 Breast Cancer (mammary fat pad injection) | This compound (100 mg/kg, oral) | ~60% reduction in lung metastases | [1] |
| Tg(MMTV-PyVT) Breast Cancer (spontaneous) | This compound | ~70% reduction in pulmonary nodules | [1] |
| A549 Lung Cancer (intracardiac injection) | This compound | ~50% reduction in overall metastasis | [1] |
Table 3: In Vivo Efficacy of siRNA in a Mouse Model of Metastasis (Benchmark)
| Target Gene | Cancer Model | siRNA Delivery | Metastasis Inhibition | Reference |
| MDM2, c-myc, VEGF | B16F10 Melanoma (intravenous injection) | Nanoparticle | ~70-80% reduction in lung metastasis |
Note: This data is provided as a benchmark for the in vivo efficacy of siRNA in a metastasis model, as direct in vivo comparison with this compound for KRS knockdown is not available.
Signaling Pathways and Mechanisms of Action
This compound and siRNA knockdown of KRS ultimately inhibit metastasis by disrupting the interaction between KRS and the 67-kDa laminin receptor (67LR) at the cell surface. This interaction is crucial for laminin-induced cell migration and invasion.
This compound Mechanism of Action
This compound is a small molecule that directly binds to KRS, preventing its association with 67LR. This allosteric inhibition specifically targets the non-canonical, pro-metastatic function of KRS without interfering with its essential role in protein synthesis.
Caption: this compound inhibits metastasis by binding to KRS and blocking its interaction with 67LR.
siRNA Knockdown of KRS Mechanism of Action
siRNA targeting KRS mRNA leads to its degradation, resulting in a decrease in the overall cellular levels of the KRS protein. This reduction in KRS protein abrogates both its canonical function in protein synthesis and its non-canonical role in metastasis.
Caption: siRNA knockdown reduces KRS protein levels, inhibiting both protein synthesis and metastasis.
Experimental Protocols
In Vitro Cell Invasion Assay (Matrigel)
This protocol is adapted from studies investigating the effect of this compound and siRNA on the invasion of H226 lung cancer cells[1].
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to 1 mg/mL in cold, serum-free cell culture medium.
-
Add 100 µL of the diluted Matrigel to the upper chamber of a 24-well Transwell insert (8 µm pore size).
-
Incubate at 37°C for at least 4 hours to allow for solidification.
-
-
Cell Seeding and Treatment:
-
Culture H226 cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
For this compound: Add this compound to the cell suspension at the desired final concentration (e.g., 10 µM).
-
For siRNA: Transfect H226 cells with KRS-specific siRNA or a non-targeting control siRNA 48 hours prior to the assay according to the manufacturer's protocol.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the control group.
-
Caption: Workflow for the in vitro Matrigel invasion assay.
In Vivo Metastasis Model (4T1 Breast Cancer)
This protocol is based on the methodology used to evaluate the in vivo efficacy of this compound in a 4T1 murine breast cancer model[1].
-
Cell Culture and Injection:
-
Culture 4T1 murine breast cancer cells in appropriate medium.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize female BALB/c mice (6-8 weeks old).
-
Inject 100 µL of the cell suspension into the fourth mammary fat pad of each mouse.
-
-
Treatment Regimen:
-
For this compound: Begin treatment when the primary tumors reach a palpable size (e.g., 100 mm³). Administer this compound orally at a dose of 100 mg/kg daily.
-
Monitor tumor growth and the health of the mice regularly.
-
-
Metastasis Assessment:
-
After a predetermined period (e.g., 4-6 weeks), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
For more detailed analysis, tissues can be processed for histological examination.
-
Caption: Workflow for the in vivo 4T1 breast cancer metastasis model.
Conclusion
Both this compound and siRNA-mediated knockdown of KRS are effective strategies for inhibiting metastasis in preclinical models. This compound offers the advantage of specifically targeting the pro-metastatic function of KRS without affecting its vital role in protein synthesis, suggesting a potentially wider therapeutic window. While siRNA provides a powerful tool for gene silencing, its translation to the clinic is more complex due to delivery and off-target considerations. The choice between these two approaches will depend on the specific research or therapeutic goals. For drug development, this compound represents a promising lead compound for a novel class of anti-metastatic agents. For fundamental research into the roles of KRS in metastasis, siRNA remains an invaluable tool. Further studies directly comparing the in vivo efficacy and safety of this compound and KRS-targeting siRNA are warranted to fully elucidate their relative therapeutic potential.
References
YH16899 vs. BC-K01: A Comparative Efficacy Analysis in Inhibiting the Pro-Metastatic KRS-67LR Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of YH16899 and its parent compound, BC-K01, as inhibitors of the cancer metastasis-associated interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR). The data presented is compiled from peer-reviewed research to facilitate an objective evaluation of their potential as therapeutic agents.
Executive Summary
This compound, a derivative of BC-K01, demonstrates significantly enhanced potency in disrupting the KRS-67LR interaction, a key mechanism in tumor cell migration and metastasis.[1][2] In vitro and in vivo studies have shown that this compound exhibits a 3- to 6-fold improvement in IC50 values across various assays compared to its parent compound.[1] Furthermore, this compound displays a superior volume of distribution in vivo, suggesting better pharmacokinetic properties.[1] Both compounds function by binding to KRS and sterically hindering its association with 67LR on the cell membrane, thereby promoting the degradation of 67LR and inhibiting downstream signaling pathways that lead to cell migration and invasion.[1] Neither compound significantly affects the essential catalytic activity of KRS in protein synthesis, indicating a favorable safety profile by targeting a non-canonical function of the enzyme.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the in vitro efficacy of this compound and BC-K01.
| Assay | This compound IC50 | BC-K01 IC50 | Fold Improvement | Reference |
| Yeast Two-Hybrid (Y2H) | 2.8 µM | 15.2 µM | ~5.4x | [1] |
| Cell Migration | 5.1 µM | 18.3 µM | ~3.6x | [1] |
| Cell Invasion | 6.2 µM | 20.1 µM | ~3.2x | [1] |
Table 1: Comparison of IC50 Values for this compound and BC-K01 in Key In Vitro Assays.
Signaling Pathway and Mechanism of Action
Laminin signaling triggers the phosphorylation of KRS, causing its translocation from the cytosol to the plasma membrane. At the membrane, KRS binds to and stabilizes the 67LR. This interaction is crucial for downstream signaling events that promote cell migration and metastasis, including the activation of focal adhesion kinase (FAK), actin rearrangement, and increased expression of matrix metalloproteinase-2 (MMP-2).[1]
This compound and BC-K01 act by directly binding to the anticodon-binding domain of KRS.[1] This binding event physically blocks the interaction between KRS and 67LR. By disrupting this complex, the compounds prevent the stabilization of 67LR, leading to its ubiquitin-mediated degradation. Consequently, the pro-migratory signaling cascade is inhibited.[1]
Figure 1: Signaling Pathway of KRS-67LR Mediated Cell Migration and Inhibition by this compound and BC-K01.
Experimental Workflows
The discovery and validation of this compound involved a multi-step experimental workflow, starting from a high-throughput screen to in vivo efficacy studies.
Figure 2: Experimental Workflow for the Identification and Validation of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used in the comparative studies of this compound and BC-K01. For complete, unabridged protocols, please refer to the supplementary information of the cited primary research.[1]
Yeast Two-Hybrid (Y2H) Assay
-
Objective: To screen for small molecule inhibitors of the KRS-37LRP interaction.
-
Methodology: A yeast strain was engineered to express KRS fused to a DNA-binding domain and 37LRP fused to an activation domain. The interaction between KRS and 37LRP reconstitutes a functional transcription factor, driving the expression of a reporter gene essential for yeast growth. Compounds that inhibit this interaction will prevent yeast growth. The assay was used to screen a chemical library, leading to the identification of BC-K01.
In Vitro Pull-Down Assay
-
Objective: To confirm the inhibitory effect of the compounds on the direct binding of KRS and 67LR.
-
Methodology: Recombinant GST-tagged 37LRP was incubated with cell lysates containing KRS in the presence or absence of this compound or BC-K01. Glutathione-sepharose beads were used to "pull down" GST-37LRP and any interacting proteins. The presence of co-precipitated KRS was then detected by immunoblotting. A reduction in the amount of pulled-down KRS in the presence of the compounds indicates inhibition of the interaction.
Immunoprecipitation (IP)
-
Objective: To validate the inhibition of the KRS-67LR interaction in a cellular context.
-
Methodology: Cells were treated with either a vehicle control, BC-K01, or this compound. Cell lysates were then subjected to immunoprecipitation using an anti-KRS antibody. The resulting immunoprecipitates were analyzed by immunoblotting for the presence of 67LR. A decrease in the amount of co-immunoprecipitated 67LR in compound-treated cells demonstrates the disruption of the KRS-67LR complex within the cell.
Cell Migration and Invasion Assays
-
Objective: To assess the functional effect of the compounds on cancer cell motility.
-
Methodology:
-
Migration Assay: A Boyden chamber assay was used. Cancer cells were seeded in the upper chamber of a transwell insert, and a chemoattractant was placed in the lower chamber. The number of cells that migrated through the porous membrane to the lower chamber was quantified after a set incubation period in the presence of varying concentrations of the test compounds.
-
Invasion Assay: This assay is similar to the migration assay, but the transwell membrane is coated with a layer of Matrigel, which mimics the extracellular matrix. This requires the cells to degrade the matrix in order to move through the membrane, thus measuring their invasive potential. The number of invading cells was quantified.
-
In Vivo Metastasis Models
-
Objective: To evaluate the anti-metastatic efficacy of the compounds in a living organism.
-
Methodology: Human cancer cells were implanted into immunodeficient mice. The mice were then treated with either a vehicle control or the test compounds (e.g., via oral administration). After a specified period, the primary tumor and metastatic nodules (e.g., in the lungs) were excised and analyzed. The reduction in the number and size of metastatic nodules in the compound-treated group compared to the control group indicates in vivo anti-metastatic activity.
Conclusion
The available data strongly suggests that this compound is a more potent and potentially more effective inhibitor of the pro-metastatic KRS-67LR interaction than its parent compound, BC-K01. Its improved IC50 values and favorable in vivo distribution make it a promising candidate for further preclinical and clinical development as an anti-metastatic agent. The targeted inhibition of a non-canonical function of KRS presents a novel therapeutic strategy that may circumvent the toxicity issues associated with targeting essential enzymatic activities. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Guide to YH16899 and Other Small Molecule Inhibitors of the KRS-67LR Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of YH16899 with other small molecule inhibitors targeting the Lysyl-tRNA Synthetase (KRS) and 67kDa Laminin (B1169045) Receptor (67LR) axis, a critical pathway in cancer metastasis. The information presented herein is compiled from preclinical research and aims to provide an objective overview supported by experimental data to aid in research and drug development efforts.
Introduction to the KRS-67LR Axis in Cancer Metastasis
Lysyl-tRNA synthetase (KRS) is a ubiquitously expressed enzyme essential for protein synthesis. Beyond this canonical function, a subpopulation of KRS can translocate to the plasma membrane upon signaling cues, such as from the extracellular matrix component laminin.[1][2] At the cell surface, KRS interacts with the 67kDa laminin receptor (67LR), a protein implicated in enhanced cancer cell migration and invasion.[1][2] This interaction stabilizes 67LR, preventing its degradation and thereby promoting the metastatic cascade.[1][2] The KRS-67LR axis, therefore, represents a promising target for anti-metastatic therapies.
This compound is a novel small molecule inhibitor designed to specifically disrupt the interaction between KRS and 67LR.[1] Unlike traditional aminoacyl-tRNA synthetase inhibitors that target the enzyme's catalytic activity, this compound is unique in that it does not affect the essential protein synthesis function of KRS, suggesting a potentially wider therapeutic window with fewer side effects.[1] This guide compares this compound to its precursor compound, BC-K01, and other compounds that modulate pathways related to cancer cell migration and invasion.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other relevant small molecule inhibitors.
Table 1: In Vitro Efficacy of KRS-67LR Interaction Inhibitors
| Compound | Target | Assay | Cell Line | IC50 | Source |
| This compound | KRS-67LR Interaction | Cell Migration | H226 (Lung Carcinoma) | 8.5 ± 2.1 µM | [1] |
| BC-K01 | KRS-67LR Interaction | Various | - | 3-6 fold higher than this compound | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Metastasis
| Animal Model | Treatment | Dosing | Efficacy | Source |
| 4T1 Breast Cancer Model | This compound | 100 mg/kg, oral | ~60% inhibition of lung metastasis | [1] |
| Tg(MMTV-PyVT) Breast Cancer Model | This compound | 100 mg/kg, oral | ~70% reduction in pulmonary nodule formation |
Table 3: Efficacy of 67LR-Laminin Interaction Inhibitors
| Compound | Target | Assay | IC50 | Ki | Source |
| NSC47924 | 67LR-Laminin Interaction | Cell Adhesion (LR-293 cells) | 19.35 µM | 2.45 µM | [3] |
| NSC47923 | 67LR-Laminin Interaction | Cell Adhesion (LR-293 cells) | 1.99 µM | - | [3] |
| NSC48478 | 67LR-Laminin Interaction | Cell Adhesion (LR-293 cells) | 1.76 µM | - | [3] |
| NSC48861 | 67LR-Laminin Interaction | Cell Adhesion (LR-293 cells) | 3.4 µM | - | [3] |
| NSC48869 | 67LR-Laminin Interaction | Cell Adhesion (LR-293 cells) | 4.0 µM | - | [3] |
Mechanism of Action
This compound inhibits the prometastatic association of KRS with 67LR through a dual mechanism.[1] Firstly, it directly binds to the anticodon-binding domain of KRS, which is the region responsible for interacting with 67LR, thereby competitively blocking the protein-protein interaction.[1] Secondly, this compound is proposed to suppress the dynamic movement of the N-terminal extension of KRS, which is believed to be important for its localization to the cell membrane.[1] A key advantage of this compound is that it does not inhibit the catalytic (aminoacylation) activity of KRS, thus avoiding the potential toxicity associated with disrupting protein synthesis.[1]
In contrast, other compounds such as the NSC series (NSC47924, etc.) target a different interaction in the metastatic pathway: the binding of 67LR to laminin.[3] By inhibiting this interaction, these compounds also impede cancer cell adhesion and invasion. While the end goal is similar—the reduction of metastasis—the molecular targets are distinct.
Another KRS inhibitor, SL-1910, has been reported to inhibit the migration of breast cancer cells, but detailed mechanistic studies and quantitative data are not as readily available in the public domain.[4]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for KRS-67LR Interaction
This protocol is used to assess the effect of inhibitors on the interaction between KRS and 67LR in a cellular context.
-
Cell Culture and Treatment: Culture cancer cells (e.g., H226) to 70-80% confluency. Treat the cells with the desired concentration of the inhibitor (e.g., this compound) or vehicle control for a specified period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for KRS overnight at 4°C with gentle rotation. Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both KRS and 67LR to detect the co-precipitated proteins. A reduction in the amount of co-precipitated 67LR in the presence of the inhibitor indicates a disruption of the interaction.
In Vitro Cell Migration Assay (Transwell Assay)
This assay measures the ability of cancer cells to migrate through a porous membrane, a key step in metastasis.
-
Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8.0 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free media containing the inhibitor at various concentrations or a vehicle control. Seed the cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 24 hours).
-
Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained, migrated cells in several microscopic fields. A decrease in the number of migrated cells in the inhibitor-treated groups compared to the control group indicates an inhibitory effect on cell migration.
In Vivo Mouse Model of Breast Cancer Metastasis (4T1 Model)
This spontaneous metastasis model is used to evaluate the anti-metastatic efficacy of compounds in a living organism.
-
Cell Culture: Culture 4T1 murine breast cancer cells in appropriate media.
-
Tumor Cell Implantation: Inject a suspension of 4T1 cells into the mammary fat pad of female BALB/c mice. This will lead to the formation of a primary tumor.
-
Compound Administration: Once the primary tumors are established, begin treatment with the inhibitor (e.g., this compound) or vehicle control. Administration can be through various routes, such as oral gavage, depending on the compound's properties.
-
Monitoring: Monitor tumor growth by caliper measurements and the general health of the mice.
-
Metastasis Assessment: After a set period, or when the primary tumors reach a predetermined size, euthanize the mice. Excise the lungs and other organs. The number of metastatic nodules on the lung surface can be counted. For a more quantitative assessment, the lungs can be dissociated, and the cancer cells can be cultured in a selection medium (4T1 cells are resistant to 6-thioguanine) to count the number of metastatic colony-forming units.
Visualizations
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
On-Target Validation of YH16899: A Comparative Guide Using CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of YH16899, a novel anti-metastatic compound. This compound functions by inhibiting the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR), a key interaction in cancer cell migration and invasion. While traditional methods have provided initial validation, CRISPR-Cas9 gene editing offers a more definitive approach to confirm that the therapeutic effects of this compound are mediated through its intended target, KRS.
Comparison of On-Target Validation Methodologies
| Method | Principle | Advantages | Limitations | Typical Readouts |
| CRISPR-Cas9 Gene Knockout | Permanent disruption of the KRS gene (KARS1), leading to a complete loss of KRS protein expression. | Provides a definitive null background to assess drug effects. High specificity and permanent modification. | Can be technically challenging and time-consuming to generate stable knockout cell lines. Potential for off-target gene edits. | Abolition of this compound's effect on cell migration, invasion, and signaling pathways. |
| siRNA-mediated Knockdown | Transient reduction of KRS mRNA levels, leading to a temporary decrease in KRS protein expression. | Relatively quick and easy to implement for transient gene silencing. | Incomplete knockdown can lead to ambiguous results. Off-target effects are a known concern. Transient nature may not be suitable for long-term studies. | Reduction in cell migration and invasion, similar to this compound treatment. |
| In Vitro Pull-Down Assays | Immobilized, purified KRS protein is used to "pull down" interacting partners (like 67LR) from cell lysates in the presence or absence of this compound. | Directly demonstrates the disruption of the KRS-67LR protein-protein interaction by this compound. | Performed in a cell-free system, which may not fully recapitulate the cellular environment. | Decreased amount of 67LR co-precipitated with KRS in the presence of this compound. |
| Immunoprecipitation (IP) | An antibody against KRS is used to precipitate KRS and its interacting proteins from cell lysates of cells treated with this compound or a vehicle control. | Confirms the disruption of the KRS-67LR interaction within a cellular context. | Can be affected by antibody specificity and efficiency. May not distinguish between direct and indirect interactions. | Reduced co-immunoprecipitation of 67LR with KRS in this compound-treated cells. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of KRS for this compound Validation
This protocol outlines the generation of a KRS knockout cell line to validate that the anti-metastatic effects of this compound are KRS-dependent.
a. Designing and Cloning single-guide RNAs (sgRNAs) for KRS:
-
Identify target sequences in the early exons of the KARS1 gene (encoding KRS) with low off-target potential using online design tools.
-
Synthesize and clone two to three independent sgRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).
b. Lentivirus Production and Transduction:
-
Co-transfect the sgRNA-Cas9 plasmids with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduce the target cancer cell line (e.g., A549, a lung cancer cell line with known metastatic potential) with the lentivirus.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
c. Single-Cell Cloning and Knockout Validation:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand single-cell clones into colonies.
-
Screen for KRS knockout by Western blotting to confirm the absence of the KRS protein.
-
Validate the gene edit at the genomic level by Sanger sequencing of the targeted region.
d. Phenotypic Assays with this compound:
-
Cell Migration Assay (Wound Healing):
-
Grow wild-type (WT) and KRS knockout (KO) cells to confluence.
-
Create a "scratch" in the cell monolayer.
-
Treat both cell lines with this compound or a vehicle control.
-
Monitor and quantify the closure of the scratch over time. The effect of this compound on inhibiting migration should be absent in the KRS KO cells.
-
-
Cell Invasion Assay (Transwell):
-
Seed WT and KRS KO cells in the upper chamber of a Matrigel-coated Transwell insert.
-
Add this compound or a vehicle control to the media.
-
After incubation, quantify the number of cells that have invaded through the Matrigel and migrated to the lower chamber. This compound's inhibitory effect on invasion should be lost in the KRS KO cells.
-
Alternative Validation: siRNA-mediated Knockdown of KRS
a. siRNA Transfection:
-
Transfect the target cancer cell line with a validated siRNA targeting KRS or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubate for 48-72 hours to achieve maximal knockdown.
b. Validation of Knockdown:
-
Harvest a portion of the cells to confirm KRS protein knockdown by Western blotting.
c. Phenotypic Assays:
-
Perform cell migration and invasion assays as described for the CRISPR-Cas9 protocol, comparing the effect of this compound in cells treated with control siRNA versus KRS siRNA.
Visualizing the Molecular Pathway and Experimental Workflow
Caption: this compound's mechanism and the CRISPR-Cas9 validation workflow.
Conclusion
The validation of a drug's on-target effects is a cornerstone of preclinical development. While traditional methods like siRNA and biochemical assays have been instrumental in characterizing this compound's mechanism of action, CRISPR-Cas9-mediated gene knockout provides an unparalleled level of certainty. By creating a clean genetic background devoid of the drug's target, researchers can definitively attribute the pharmacological effects of this compound to its interaction with KRS. This guide provides the necessary framework for researchers to design and execute robust on-target validation studies for this compound and other targeted therapeutics.
A Comparative Guide: YH16899 vs. Anti-67LR Antibody Therapy for Metastasis
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains a primary challenge in cancer therapy, driving the search for novel therapeutic agents that can effectively inhibit the spread of cancer cells. The 67-kDa laminin (B1169045) receptor (67LR) has emerged as a critical player in this process, making it a key target for anti-metastatic drugs. This guide provides an objective comparison of two distinct therapeutic strategies targeting the 67LR pathway: the small molecule inhibitor YH16899 and anti-67LR antibody therapy.
At a Glance: this compound vs. Anti-67LR Antibody Therapy
| Feature | This compound | Anti-67LR Antibody Therapy |
| Therapeutic Agent | Small molecule inhibitor | Monoclonal or polyclonal antibodies |
| Primary Target | Lysyl-tRNA synthetase (KRS) | 67-kDa laminin receptor (67LR) |
| Mechanism of Action | Indirectly targets 67LR by binding to KRS, preventing the KRS-67LR interaction and promoting 67LR degradation. | Directly binds to 67LR, blocking its interaction with laminin and potentially other binding partners. |
| Mode of Administration | Oral | Intravenous |
Mechanism of Action
This compound: A Novel Inhibitor of the KRS-67LR Interaction
This compound is a small molecule that uniquely targets the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1] Under normal physiological conditions, KRS is primarily involved in protein synthesis. However, in the context of cancer metastasis, KRS can translocate to the cell membrane where it binds to and stabilizes 67LR, preventing its degradation and thereby promoting cell migration and invasion.[1]
This compound acts by binding to KRS, which induces a conformational change that disrupts the binding site for 67LR.[1] This inhibition of the KRS-67LR interaction leads to the ubiquitin-mediated degradation of 67LR, effectively reducing its presence on the cell surface and diminishing the metastatic potential of the cancer cell.[1] A key advantage of this approach is that this compound does not affect the catalytic activity of KRS in protein synthesis, suggesting a potential for lower systemic toxicity.[1]
Anti-67LR Antibody Therapy: Direct Targeting of a Key Metastasis Receptor
Anti-67LR antibody therapy involves the use of monoclonal or polyclonal antibodies that directly bind to the 67LR on the surface of cancer cells. 67LR is overexpressed in various cancers and its expression levels correlate with increased metastatic potential.[2] The primary function of 67LR in metastasis is to facilitate the adhesion of cancer cells to laminin, a major component of the basement membrane, which is a critical step in the invasion of surrounding tissues.[2]
By binding to 67LR, these antibodies physically block the interaction between the receptor and laminin, thereby inhibiting cell adhesion and subsequent invasion.[3] This direct targeting approach has been shown to reduce the invasive potential of a variety of cancer cell types.[1][3]
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways affected by this compound and anti-67LR antibody therapy.
Preclinical Efficacy: A Comparative Data Summary
The following tables summarize the quantitative data from key preclinical studies evaluating the anti-metastatic efficacy of this compound and an anti-67LR antibody.
Table 1: In Vivo Efficacy of this compound in Mouse Metastasis Models
| Cancer Model | Treatment | Dosing | Outcome | % Inhibition of Metastasis | Reference |
| 4T1 Breast Cancer (Orthotopic) | This compound | 100 mg/kg, oral | Lung Metastasis | ~60% | [1] |
| 4T1 Breast Cancer (Orthotopic) | This compound | 300 mg/kg, oral | Lung Metastasis | ~60% | [1] |
| A549 Lung Cancer (Intracardiac) | This compound | 100 mg/kg, oral | Brain and Bone Metastasis | ~50% reduction in average radiance | [1] |
| MMTV-PyVT (Transgenic Breast Cancer) | This compound | 100 mg/kg, oral | Pulmonary Nodule Formation | ~70% | [1] |
Table 2: In Vivo Efficacy of Anti-67LR Antibody (P4G) in a Mouse Metastasis Model
| Cancer Model | Treatment | Dosing | Outcome | Metastasis Reduction | Reference |
| HT1080 Fibrosarcoma (Experimental Metastasis) | Anti-r37LBP Ab (P4G) | Intravenous injection of pretreated cells | Lung Nodules | 58.0 ± 38.0 (control) vs. 3.3 ± 5.1 (treated) nodules/mouse (P < 0.005) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Spontaneous Metastasis Model (4T1 Breast Cancer)
This protocol is based on the methodology used to evaluate this compound's efficacy in a spontaneous metastasis model.
Objective: To assess the effect of a therapeutic agent on the spontaneous metastasis of 4T1 breast cancer cells from the primary tumor to the lungs in BALB/c mice.
Materials:
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27-gauge)
-
Calipers for tumor measurement
-
This compound (or other test compound)
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for necropsy
-
Bouin's solution or India ink for lung fixation and staining
-
Dissecting microscope
Procedure:
-
Cell Preparation: Culture 4T1 cells to ~80% confluency. On the day of injection, detach cells with Trypsin-EDTA, wash with complete medium, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/50 µL.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 50 µL of the 4T1 cell suspension into the fourth mammary fat pad of each mouse.
-
Treatment: Once tumors are palpable (typically 7-10 days post-implantation), randomize mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control orally, daily.
-
Tumor Growth Monitoring: Measure primary tumor size with calipers every 2-3 days.
-
Metastasis Assessment: After a predetermined period (e.g., 28 days), euthanize the mice. Excise the lungs and fix them in Bouin's solution or perfuse with India ink to visualize metastatic nodules.
-
Data Analysis: Count the number of metastatic nodules on the lung surface under a dissecting microscope. Compare the average number of nodules between the treatment and control groups to determine the percentage of metastasis inhibition.
Experimental Workflow for In Vivo Metastasis Model
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol describes a common method to assess the invasive potential of cancer cells in vitro.
Objective: To quantify the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.
Materials:
-
Cancer cell lines (e.g., HT1080)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Starve the cells in serum-free medium for 24 hours prior to the assay. Detach and resuspend the cells in serum-free medium.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber of the 24-well plate. Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol. Stain the cells with crystal violet.
-
Cell Counting: Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the average number of invaded cells per field. Compare the invasion of treated cells to control cells.
Cell Invasion Assay Workflow
Conclusion
Both this compound and anti-67LR antibody therapy represent promising strategies for targeting the 67LR pathway to inhibit metastasis. This compound offers the advantage of oral administration and a unique mechanism that avoids direct inhibition of KRS's essential functions. Anti-67LR antibody therapy provides a direct and potent method for blocking the initial steps of cancer cell invasion. The choice between these approaches may depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The preclinical data presented here provides a strong rationale for the continued development and clinical investigation of both this compound and anti-67LR antibodies as novel anti-metastatic agents.
References
- 1. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Experimental Metastasis of Human Fibrosarcoma Cells by Anti‐recombinant 37‐kDa Laminin Binding Protein Antibody - PMC [pmc.ncbi.nlm.nih.gov]
YH16899: A Targeted Approach to Inhibit Cancer Metastasis by Disrupting the KRS-67LR Interaction
A Novel Small Molecule Inhibitor, YH16899, Demonstrates Potent Anti-Metastatic Activity in Preclinical Cancer Models by Specifically Targeting the Interaction Between Lysyl-tRNA Synthetase (KRS) and the 67-kDa Laminin (B1169045) Receptor (67LR). This guide provides a comprehensive cross-validation of this compound's efficacy in various cancer cell lines, a comparison with alternative strategies, and detailed experimental methodologies for researchers in oncology and drug development.
Metastasis, the spread of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A key mechanism implicated in this process is the interaction between Lysyl-tRNA synthetase (KRS), a crucial enzyme in protein synthesis, and the 67-kDa laminin receptor (67LR). This interaction, which occurs on the cancer cell surface, stabilizes 67LR and promotes cell migration and invasion. This compound is a novel small molecule designed to specifically inhibit this interaction, offering a promising strategy to combat cancer metastasis.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated significant anti-metastatic potential in various cancer cell lines, primarily by inhibiting cell migration and invasion. Notably, the compound shows selectivity for cancer cells over normal cells.
| Cell Line | Cancer Type | Assay Type | This compound Concentration/Dose | Observed Effect | Citation |
| H226 | Lung Cancer | Transwell Migration | IC50: 8.5 ± 2.1 μM | Inhibition of cell migration. | [1] |
| H226 | Lung Cancer | Matrigel Invasion | 50 μM | ~85% inhibition of cell invasion. | |
| 4T1 | Breast Cancer | In Vivo Metastasis Model | 100 mg/kg (oral) | ~60% inhibition of lung metastases. | [1] |
| A549 | Lung Cancer | In Vivo Metastasis Model | 100 mg/kg (oral) | ~50% reduction in metastases to brain and bones. | |
| WI-26 | Normal Lung Fibroblast | Transwell Migration | Up to 50 μM | No significant inhibition of cell migration. | [1] |
Alternative Therapeutic Strategies
While this compound offers a targeted approach, other strategies to disrupt the metastatic process exist. These alternatives, however, may have different mechanisms of action and potential off-target effects.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| BC-K01 | Precursor to this compound, inhibits KRS-67LR interaction. | Proof-of-concept for targeting the KRS-67LR interaction. | Lower potency and metabolic stability compared to this compound. |
| siRNA targeting KRS | Silences the gene responsible for producing KRS. | Highly specific reduction of KRS protein levels. | Challenges with in vivo delivery and potential off-target effects.[2][3][4][5] |
| p38 MAPK Inhibitors (e.g., SB203580, SB202190) | Inhibit the p38 MAPK pathway, which is upstream of KRS phosphorylation. | Broadly affects multiple downstream targets involved in inflammation and cell stress. | Not specific to the KRS-67LR interaction; may have wider cellular effects.[6][7][8][9] |
| 67LR-targeted Antibodies/Small Molecules | Directly bind to 67LR, blocking its interaction with laminin. | Direct targeting of a key metastasis-related receptor. | May interfere with other physiological functions of 67LR. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments used to evaluate the efficacy of this compound.
Transwell Migration and Invasion Assays
These assays are fundamental for quantifying the effect of this compound on cancer cell motility.
Migration Assay:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Starve cells in a serum-free medium for 24 hours prior to the assay.
-
Chamber Setup: Use Transwell inserts with an 8.0-µm pore size polycarbonate membrane.
-
Cell Seeding: Resuspend starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control. Seed 1 x 10^5 cells into the upper chamber.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate migration.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.
Invasion Assay: The protocol is similar to the migration assay, with the addition of a basement membrane matrix.
-
Matrigel Coating: Coat the upper surface of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Procedure: Follow the same steps as the migration assay. The Matrigel serves as an extracellular matrix barrier that cells must degrade and invade to migrate to the lower chamber.
In Vivo Metastasis Studies
Animal models are essential for evaluating the anti-metastatic effects of this compound in a physiological context.
-
Cell Line Preparation: Use cancer cell lines engineered to express a reporter gene, such as luciferase, for in vivo imaging.
-
Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
Orthotopic Injection: Inject luciferase-expressing cancer cells (e.g., 4T1-luc) into the mammary fat pad of female mice to model breast cancer metastasis.
-
Intravenous Injection: Inject cells (e.g., A549-luc) into the tail vein to model hematogenous spread and lung colonization.
-
-
This compound Administration: Begin oral administration of this compound (e.g., 100 mg/kg daily) at a predetermined time point post-tumor cell injection.
-
Bioluminescence Imaging: At regular intervals, anesthetize the mice and inject them with a luciferin (B1168401) substrate. Image the mice using an in vivo imaging system to quantify tumor growth and metastatic burden.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest organs (e.g., lungs, liver, brain, bones) for ex vivo imaging and histological analysis to confirm and quantify metastatic lesions.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the levels of key proteins in the KRS-67LR signaling pathway.
-
Cell Lysis: Treat cancer cells with laminin in the presence or absence of this compound for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of KRS, p38 MAPK, and 67LR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine changes in protein expression and phosphorylation.
Visualizing the Mechanism of Action
To better understand the biological processes affected by this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
KRS-67LR Signaling Pathway and this compound's Point of Intervention.
A typical experimental workflow for evaluating this compound.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of siRNA payloads to target KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of effective siRNA against K-ras in human pancreatic cancer cell line MiaPaCa-2 by siRNA expression cassette - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery Strategies and Potential Targets for siRNA in Major Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YH16899 and SL-1910 in Breast Cancer Cells: A Review of Preclinical Data
A comprehensive review of the available preclinical data for YH16899, a promising anti-metastatic agent, in the context of breast cancer. At present, no publicly available information on a compound designated SL-1910 for the treatment of breast cancer could be identified, precluding a direct comparative analysis.
This guide provides a detailed overview of the mechanism of action, efficacy, and experimental protocols for this compound, a novel inhibitor of the lysyl-tRNA synthetase (KRS)-67-kDa laminin (B1169045) receptor (67LR) interaction, a key pathway in cancer cell metastasis. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, with a specific focus on breast cancer therapeutics.
Introduction
Metastasis remains the primary cause of mortality in breast cancer patients. The dissemination of tumor cells from the primary site to distant organs is a complex process involving cell migration, invasion, and colonization. A key player in this process is the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1] This interaction, which is upregulated in various cancers, promotes cancer cell migration and metastasis.[1][2] this compound has emerged as a first-in-class small molecule inhibitor specifically targeting this interaction.
This compound: A Targeted Anti-Metastatic Agent
This compound is a novel compound designed to disrupt the binding of KRS to 67LR on the cancer cell surface. This targeted approach aims to inhibit metastasis without affecting the essential catalytic activity of KRS in protein synthesis, thereby potentially reducing toxicity.[1]
Mechanism of Action
This compound employs a dual mechanism to inhibit the pro-metastatic KRS-67LR axis:
-
Direct Inhibition: It directly binds to KRS, physically blocking its interaction with 67LR.[1]
-
Conformational Change and Membrane Localization: By binding to KRS, this compound induces a conformational change that prevents KRS from moving to the cell membrane, a prerequisite for its interaction with 67LR. This ultimately leads to the degradation of 67LR.[1][2]
The signaling pathway and the inhibitory action of this compound are depicted in the diagram below.
Caption: Mechanism of action of this compound in inhibiting the KRS-67LR pro-metastatic pathway.
Preclinical Efficacy of this compound in Breast Cancer Models
In vivo studies using mouse models of breast cancer have demonstrated the anti-metastatic potential of this compound.
| Model | Cell Line | Treatment | Effect | Reference |
| Mammary Fat Pad | 4T1 | 100 mg/kg and 300 mg/kg (oral) | ~60% inhibition of lung metastasis | [1] |
| MMTV-PyVT Transgenic | - | 100 mg/kg (oral) | ~70% reduction in pulmonary nodule formation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Migration Assay
The effect of this compound on cancer cell migration is a critical measure of its anti-metastatic potential.
Caption: Workflow for a standard Transwell cell migration assay.
Protocol:
-
Breast cancer cells (e.g., MDA-MB-231) are seeded into the upper chamber of a Transwell insert with a porous membrane.
-
The cells are treated with varying concentrations of this compound or a vehicle control.
-
The insert is placed in a lower chamber containing a chemoattractant, such as laminin, to stimulate cell migration.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The percentage of migration inhibition is calculated relative to the vehicle control.
In Vivo Metastasis Models
Animal models are crucial for evaluating the systemic efficacy of anti-cancer agents.
Mammary Fat Pad Injection Model:
Caption: Experimental workflow for the 4T1 mammary fat pad metastasis model.
Protocol:
-
4T1 murine breast cancer cells are injected into the mammary fat pad of female BALB/c mice.
-
Once primary tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered orally at doses of 100 mg/kg and 300 mg/kg.
-
Primary tumor growth and animal body weight are monitored throughout the study.
-
After a predetermined period, mice are euthanized, and their lungs are harvested to quantify the number of metastatic nodules.[1]
MMTV-PyVT Transgenic Mouse Model:
This model spontaneously develops mammary tumors that metastasize to the lungs.
Protocol:
-
Tg(MMTV-PyVT) mice are monitored for the development of palpable mammary tumors.
-
Upon tumor detection, mice are treated with this compound (100 mg/kg, oral administration).
Conclusion
This compound represents a targeted therapeutic strategy for combating breast cancer metastasis by specifically inhibiting the KRS-67LR interaction. Preclinical data in relevant mouse models have demonstrated its potential to significantly reduce metastatic burden. Further investigation into its clinical efficacy and safety profile is warranted.
Regarding SL-1910, the absence of any discernible scientific literature or public data related to this compound in the context of breast cancer research makes a comparative analysis with this compound impossible at this time. Researchers are encouraged to consult internal documentation or verify the designation of this compound for any future comparative studies.
References
In vivo efficacy and toxicity of YH16899 compared to standard chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy and toxicity of YH16899, a novel anti-metastatic compound, relative to standard-of-care chemotherapy agents used in the treatment of metastatic breast and lung cancers. The data presented for this compound is derived from preclinical studies, while the information on standard chemotherapies is based on established preclinical findings. It is important to note that no direct head-to-head comparative studies between this compound and standard chemotherapy agents have been identified in the public domain. The following comparison is therefore inferred from separate studies.
Executive Summary
This compound is a small molecule inhibitor of the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR).[1][2][3] This interaction is implicated in cancer metastasis.[1][2] Preclinical studies demonstrate that this compound effectively suppresses cancer metastasis in mouse models with a favorable toxicity profile.[1] Unlike traditional cytotoxic chemotherapy, this compound does not appear to affect protein synthesis, suggesting a more targeted mechanism of action with potentially fewer side effects.[1]
Mechanism of Action: A Divergence in Strategy
Standard chemotherapy agents, such as taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., cisplatin), primarily function by inducing widespread DNA damage or interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This non-specific mechanism contributes to their significant toxicity to healthy, proliferating cells.
In contrast, this compound employs a targeted approach. It binds to KRS, preventing its translocation to the cell membrane and its subsequent interaction with 67LR.[1][4] This disruption inhibits downstream signaling pathways that promote cell migration and invasion, key steps in the metastatic cascade.[1]
In Vivo Efficacy
This compound
Studies in mouse models of breast cancer (4T1 cells) and lung cancer (A549 cells) have demonstrated the anti-metastatic potential of this compound.
| Cancer Model | Treatment | Dosing | Key Findings | Reference |
| Breast Cancer (4T1) | This compound | 100 and 300 mg/kg, oral | Inhibited lung metastases by ~60%. | [1] |
| Lung Cancer (A549) | This compound | 100 mg/kg, oral | Considerably reduced metastases to the brain and bones; reduced average radiance by ~50% over 7 weeks and enhanced survival. | [1] |
Standard Chemotherapy (Representative Preclinical Data)
The following table presents representative efficacy data for standard chemotherapy agents in preclinical models similar to those used for this compound. This data is not from direct comparative studies with this compound.
| Cancer Model | Treatment | Dosing | Key Findings |
| Lung Cancer (A549 xenograft) | Paclitaxel (B517696) | 24 mg/kg/day, IV for 5 days | Produced significant tumor growth inhibition; more effective than cisplatin (B142131) at 3 mg/kg/day. |
| Lung Cancer (A549 xenograft) | Cisplatin | 3 mg/kg/day, IV for 5 days | Showed anti-tumor activity. |
Toxicity Profile
This compound
A key reported advantage of this compound is its low toxicity profile in preclinical models.
| Parameter | Observation | Reference |
| Body Weight | Little to no effect on body weight in treated mice. | [1] |
| Hematological Metrics | Few side effects observed in ICR mice treated with high doses. | [1] |
| Blood Chemistry | Few side effects observed in ICR mice treated with high doses. | [1] |
| Catalytic Activity of KRS | Little to no effect on the catalytic activity of KRS and cellular protein synthesis. | [1] |
Standard Chemotherapy (Established Toxicities)
Standard chemotherapy agents are known for their significant toxicities, which often limit their dosage and duration of use.
| Agent | Common Toxicities |
| Paclitaxel | Myelosuppression, peripheral neuropathy, hypersensitivity reactions. |
| Doxorubicin | Cardiotoxicity (can be cumulative and irreversible), myelosuppression, nausea, vomiting, hair loss. |
| Cisplatin | Nephrotoxicity, ototoxicity, peripheral neuropathy, severe nausea and vomiting. |
| Carboplatin (B1684641) | Myelosuppression (especially thrombocytopenia), nausea, vomiting (generally less severe than cisplatin). |
Experimental Protocols
In Vivo Efficacy Study of this compound (Breast Cancer Metastasis Model)
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 1 x 10^5 4T1 cells were injected into the mammary fat pad.
-
Treatment: Once tumors were established, mice were orally administered with this compound (100 or 300 mg/kg) or vehicle control daily.
-
Endpoint: After a set period, mice were euthanized, and lungs were harvested to quantify metastatic nodules.
In Vivo Toxicity Assessment of this compound
-
Animal Model: ICR mice.
-
Treatment: Mice were treated with high doses of this compound.
-
Parameters Monitored:
-
Body weight was recorded regularly.
-
At the end of the study, blood was collected for hematological analysis (complete blood count).
-
Blood was also collected for serum chemistry analysis to assess organ function (e.g., liver and kidney function markers).
-
-
Endpoint: Comparison of hematological and blood chemistry parameters between treated and control groups.
Conclusion
This compound represents a promising anti-metastatic agent with a novel mechanism of action that differs significantly from traditional cytotoxic chemotherapy. Its ability to inhibit the KRS-67LR interaction provides a targeted approach to disrupting cancer cell migration and invasion. The preclinical data available to date suggests that this compound has significant anti-metastatic efficacy in breast and lung cancer models, coupled with a very favorable safety profile, showing minimal toxicity.
While direct comparative data against standard chemotherapy is lacking, the distinct mechanism and low toxicity of this compound suggest it could be a valuable alternative or complementary therapy to existing treatments for metastatic cancer. Further research, including head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in comparison to standard-of-care chemotherapies.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the therapeutic effects of lobaplatin and carboplatin on retinoblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
YH16899: A Paradigm Shift in tRNA Synthetase Inhibition with High Specificity for Non-Canonical Functions
FOR IMMEDIATE RELEASE
This guide provides a comprehensive comparison of YH16899 with other traditional tRNA synthetase inhibitors, highlighting its unique mechanism of action and exceptional specificity. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the expanding field of tRNA synthetase biology and therapeutics.
This compound emerges as a highly specific modulator of the non-canonical, pro-metastatic functions of lysyl-tRNA synthetase (KRS), distinguishing it from conventional tRNA synthetase inhibitors that target the enzyme's essential catalytic activity. This novel mechanism offers a promising therapeutic window, minimizing the potential for toxicities associated with the inhibition of protein synthesis.
Unveiling a Novel Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR). This interaction is implicated in cancer metastasis. Unlike traditional tRNA synthetase inhibitors, this compound does not affect the canonical function of KRS in protein synthesis[1][2]. It binds to the N-terminal domain of KRS, a region distinct from the catalytic site, and thereby allosterically inhibits the KRS-67LR interaction. This targeted disruption of a non-catalytic function represents a significant advancement in the field, offering a more nuanced approach to modulating tRNA synthetase activity for therapeutic benefit.
Quantitative Comparison of Inhibitor Specificity
The specificity of this compound is underscored by its lack of impact on the catalytic activity of KRS, a stark contrast to traditional inhibitors that potently block the aminoacylation function of their target synthetases. The following table summarizes the inhibitory activities of this compound and other representative tRNA synthetase inhibitors, illustrating their distinct modes of action.
| Inhibitor | Target Synthetase | Target Function | IC50 (Catalytic Activity) | IC50 (Functional Assay) | Reference |
| This compound | Lysyl-tRNA Synthetase (KRS) | KRS-67LR Interaction | No significant inhibition | 8.5 ± 2.1 µM (Cell Migration) | [1] |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Catalytic Activity | ~8 nM | Not Applicable | [3] |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Catalytic Activity | 11 nM (P. falciparum) | Not Applicable | [4] |
| Epetraborole | Leucyl-tRNA Synthetase (LeuRS) | Catalytic Activity | Not specified, potent inhibitor | Not Applicable | [5] |
Visualizing the this compound Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound. Under normal conditions, laminin signaling promotes the interaction of KRS with 67LR at the cell membrane, leading to downstream signaling events that drive cell migration and metastasis. This compound intervenes by binding to KRS and preventing its association with 67LR.
Caption: this compound binds to cytosolic KRS, preventing its interaction with 67LR at the cell membrane.
Experimental Protocols
To facilitate the independent verification and further exploration of this compound's specificity, detailed methodologies for key experiments are provided below.
Assay for tRNA Synthetase Catalytic Activity (Aminoacylation Assay)
This assay measures the ability of a tRNA synthetase to attach its cognate amino acid to its corresponding tRNA, the fundamental catalytic function of the enzyme.
Principle: The assay quantifies the incorporation of a radiolabeled amino acid into tRNA. A decrease in radiolabel incorporation in the presence of an inhibitor indicates inhibition of catalytic activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., Tris-HCl, pH 7.5):
-
Purified tRNA synthetase (e.g., KRS)
-
Cognate tRNA (e.g., tRNALys)
-
Radiolabeled amino acid (e.g., [3H]-Lysine)
-
ATP and MgCl2
-
Varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes) to allow for the aminoacylation reaction to proceed.
-
Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA and any attached radiolabeled amino acid.
-
Washing: Wash the precipitate multiple times with cold TCA on filter paper to remove unincorporated radiolabeled amino acid.
-
Quantification: Measure the radioactivity of the dried filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value, if applicable.
Assay for Inhibition of Protein-Protein Interaction
This section describes two common methods to assess the ability of this compound to disrupt the interaction between KRS and 67LR.
1. Co-Immunoprecipitation (Co-IP)
Principle: This technique is used to isolate a protein and its binding partners from a cell lysate using an antibody specific to the target protein. A reduction in the co-precipitated binding partner in the presence of an inhibitor indicates disruption of the protein-protein interaction.
Protocol:
-
Cell Lysis: Lyse cells expressing both KRS and 67LR with a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for KRS (the "bait" protein) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the KRS-antibody complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against both KRS and 67LR to detect the presence of both proteins in the immunoprecipitated complex. A diminished 67LR band in the presence of this compound indicates inhibition of the interaction.
2. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. A decrease in the binding signal in the presence of a small molecule inhibitor demonstrates its ability to disrupt the protein-protein interaction.
Protocol:
-
Ligand Immobilization: Covalently immobilize purified KRS (the "ligand") onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing purified 67LR (the "analyte") over the sensor surface. The binding of 67LR to the immobilized KRS will cause a change in the refractive index, which is measured as a response signal.
-
Inhibitor Co-injection: In subsequent experiments, co-inject the 67LR analyte with varying concentrations of this compound.
-
Data Analysis: Monitor the change in the response signal. A dose-dependent decrease in the binding of 67LR to KRS in the presence of this compound indicates that the inhibitor is disrupting their interaction. Kinetic parameters such as association (ka) and dissociation (kd) rates can also be determined to calculate the binding affinity (KD).
Visualizing the Experimental Workflows
The following diagrams illustrate the workflows for the aminoacylation and co-immunoprecipitation assays.
Caption: Workflow for the aminoacylation assay to measure catalytic activity of tRNA synthetases.
Caption: Workflow for the co-immunoprecipitation assay to assess protein-protein interaction inhibition.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. target.re.kr [target.re.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
YH16899: A Comparative Analysis of Its Therapeutic Window Against Other Anti-Metastatic Agents
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains a primary driver of cancer-related mortality, creating a critical need for novel anti-metastatic agents with a wide therapeutic window. This guide provides a comparative analysis of the investigational agent YH16899 against other anti-metastatic drugs, focusing on preclinical data related to their therapeutic window.
Executive Summary
This compound is a small molecule inhibitor of the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR), a pathway implicated in cancer metastasis.[1][2] Preclinical studies suggest that this compound possesses a favorable therapeutic window, effectively inhibiting cancer cell migration and metastasis in vivo at doses that do not elicit significant toxicity.[2][3] This contrasts with some other classes of anti-metastatic agents, such as matrix metalloproteinase (MMP) inhibitors, which have faced challenges in clinical development due to dose-limiting toxicities. This guide will delve into the available data to provide a clear comparison.
Quantitative Comparison of Therapeutic Windows
The following table summarizes the available preclinical and clinical data related to the therapeutic window of this compound and other selected anti-metastatic agents. A direct comparison of the therapeutic index (TI) is limited by the availability of comparable data points (e.g., TD50/ED50) for all compounds. However, the collective data provides valuable insights into their relative safety and efficacy.
| Agent | Class | Effective Dose/Concentration | Toxicity Data | Implied Therapeutic Window |
| This compound | KRS-67LR Interaction Inhibitor | - In vitro: IC50 for H226 cell migration inhibition: 8.5 ± 2.1 μM.[2][3]- In vivo: Oral administration of 100 mg/kg and 300 mg/kg inhibited lung metastases by ~60% in a mouse breast cancer model.[2][3] | - In vitro: No effect on viability of H226 cancer cells and WI-26 normal cells up to 50 μM.[2][3]- In vivo: No significant effect on body weight at 100 and 300 mg/kg.[2][3] Normal hematological and blood chemistry metrics at high doses.[3] | Favorable; effective anti-metastatic activity at doses with no observed overt toxicity in preclinical models. |
| Marimastat | Broad-spectrum MMP Inhibitor | - In vitro: IC50 values in the low nM range for various MMPs (e.g., 5 nM for MMP-1, 6 nM for MMP-2, 3 nM for MMP-9).[4][5][6][7]- Clinical: A dose of at least 10 mg bid (plasma level of 0.1 μM) was considered necessary for efficacy.[8] | - Clinical: Dose-limiting musculoskeletal syndrome (MSS) was a major side effect.[8] A 50 mg bid dose (plasma level ≤ 0.5 μM) was tolerated.[8] | Narrow; approximately a 5-fold therapeutic index based on plasma drug levels for efficacy versus tolerability.[8] |
| Batimastat | Broad-spectrum MMP Inhibitor | - In vitro: IC50 values in the low nM range for various MMPs (e.g., 3 nM for MMP-1, 4 nM for MMP-2, 4 nM for MMP-9).[9][10][11] | - Preclinical: No major toxicity revealed in acute and long-term animal studies.[12]- Clinical: Poor oral bioavailability; intraperitoneal injection caused peritonitis.[13] | Limited clinical data on therapeutic window due to formulation and administration challenges. |
| Axitinib | VEGF Receptor Tyrosine Kinase Inhibitor | - Clinical: A plasma Cmax of 12.4 ng/mL was associated with clinical response in metastatic RCC.[14] | - Preclinical: Oral LD50 in mice: > 2000 mg/kg.[15]- Clinical: Cmax ≥ 40.2 ng/mL was associated with a higher incidence of dose-limiting toxicities.[14] | A potential therapeutic window for plasma Cmax is estimated to be 12.4-40.2 ng/mL in metastatic RCC patients.[14] |
| Bevacizumab | VEGF-A Monoclonal Antibody | - Clinical: Approved for various metastatic cancers in combination with chemotherapy.[16][17][18] | - Preclinical: Oral LD50 in rats: 4500 mg/kg.[19]- Clinical: Common side effects include hypertension, proteinuria, and increased risk of hemorrhage and gastrointestinal perforation.[18] | The therapeutic window is managed by careful patient selection and monitoring for known adverse events. Specific quantitative TI is not typically defined for monoclonal antibodies in the same way as for small molecules. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.
In Vitro Cell Migration Assay
This assay is used to determine the effect of a compound on the migratory capacity of cancer cells.
-
Cell Lines: H226 (human lung carcinoma) and WI-26 (normal human lung fibroblasts).
-
Apparatus: 24-well Transwell chambers with 8.0-μm pore size polycarbonate membranes.
-
Procedure:
-
The top chamber is coated with laminin (10 μg/ml).
-
H226 cells (1 x 10^5 cells/well) are seeded into the top chamber in a serum-free medium.
-
The cells are treated with varying concentrations of this compound.
-
The lower chamber contains a chemoattractant.
-
Cells are allowed to migrate for 12 hours.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are stained and quantified.
-
-
Data Analysis: The IC50 value, the concentration at which 50% of cell migration is inhibited, is calculated.
In Vivo Metastasis Models
These models are essential for evaluating the anti-metastatic potential of a drug in a living organism.
1. Mouse Mammary Fat Pad Spontaneous Metastasis Model
-
Animal Model: Female BALB/c mice.
-
Cell Line: 4T1 murine breast cancer cells.
-
Procedure:
-
4T1 cells are injected into the mammary fat pad of the mice.[3]
-
Primary tumor growth is monitored.
-
Mice are treated with this compound orally at specified doses (e.g., 100 mg/kg and 300 mg/kg).[3]
-
After a set period, mice are euthanized, and lungs are harvested.
-
Metastatic nodules on the lung surface are counted.
-
-
Endpoint: Inhibition of lung metastases compared to a vehicle-treated control group.
2. Intracardiac Injection Experimental Metastasis Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Cell Line: A549 human lung adenocarcinoma cells expressing a reporter gene (e.g., RFP).
-
Procedure:
-
A549-RFP cells are injected into the left ventricle of the heart.[3]
-
This procedure introduces cancer cells directly into the arterial circulation, leading to metastases in various organs, including the brain and bones.
-
Mice are treated with this compound orally.
-
Metastatic colonization is monitored over time using in vivo imaging systems (e.g., photon imaging).[3]
-
-
Endpoint: Reduction in metastatic signal (e.g., average radiance) and improved survival in the treated group compared to the control group.[3]
Toxicology Assessment in Mice
This protocol is used to evaluate the potential side effects of a drug.
-
Animal Model: ICR mice.
-
Procedure:
-
Mice are administered high doses of this compound.
-
Body weight is monitored regularly.
-
At the end of the study, blood samples are collected.
-
Hematological Analysis: Complete blood counts (CBC) are performed to assess red blood cells, white blood cells, platelets, etc.
-
Serum Chemistry Analysis: Blood serum is analyzed for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
-
Endpoint: Comparison of hematological and serum chemistry parameters between treated and control groups to identify any signs of toxicity.[3]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo metastasis models.
Conclusion
The available preclinical data indicates that this compound has a promising therapeutic window for the inhibition of cancer metastasis. Its ability to suppress metastatic processes at non-toxic doses in animal models suggests a significant advantage over some anti-metastatic agents that have been hampered by toxicity issues. The specificity of this compound for the KRS-67LR interaction, without affecting the essential catalytic activity of KRS, likely contributes to its favorable safety profile.[2] Further clinical investigation is warranted to translate these preclinical findings into effective and safe anti-metastatic therapies for cancer patients.
References
- 1. Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 2. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Marimastat | MMP | TargetMol [targetmol.com]
- 8. Video: Ultrasound Imaging-guided Intracardiac Injection to Develop a Mouse Model of Breast Cancer Brain Metastases Followed by Longitudinal MRI [jove.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MSDS - Avastin (Bevacizumab) | PDF | Personal Protective Equipment | Toxicity [scribd.com]
- 13. Batimastat - Wikipedia [en.wikipedia.org]
- 14. Protocol for generating brain metastatic tumor cells through repeated intracardiac injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. Bevacizumab - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Safety Operating Guide
Navigating the Safe Disposal of YH16899: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of YH16899, a notable inhibitor of the KRS-67LR interaction. While this document offers comprehensive guidance based on general best practices for potent, biologically active research chemicals, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for specific instructions before handling and disposal.
This compound is a small molecule that has been shown to inhibit tumor metastasis in mouse models by impairing the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin (B1169045) receptor (67LR)[1][2]. Due to its biological activity, all waste contaminated with this compound must be treated as hazardous.
Key Compound Information
| Property | Value |
| Molecular Formula | C19H13F5N2O3S[1] |
| Molecular Weight | 444.38 g/mol [1] |
| CAS Number | 1428623-14-6[1] |
| Appearance | Solid |
| Storage | Recommended storage conditions are provided in the Certificate of Analysis[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the appropriate personal protective equipment is worn to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Lab Coat | A dedicated laboratory coat should be worn at all times. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance. All disposal procedures should be in accordance with local, state, and federal regulations.
Waste Segregation
All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, gloves, and bench paper.
Solid Waste Disposal
Contaminated solid waste must be collected in a designated, puncture-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound."
-
Ensure the container is sealed to prevent any leakage or spillage.
Liquid Waste Disposal
Liquid waste containing this compound must be collected in a dedicated, leak-proof hazardous waste container.
-
The container material must be compatible with the solvent used (e.g., DMSO).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Never dispose of liquid waste containing this compound down the drain[3].
Decontamination of Glassware and Surfaces
-
Reusable Glassware: Decontaminate by soaking in a suitable inactivating solution, such as a sodium hypochlorite (B82951) solution, followed by a thorough rinse with water and then a solvent like ethanol (B145695) or acetone. Consult your institution's EHS for recommended procedures[3].
Final Disposal
All sealed and labeled hazardous waste containers must be disposed of through your institution's approved hazardous waste management program. Do not place these containers in the regular trash[3][4]. Contact your EHS office to schedule a pickup or for further instructions.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult institutional guidelines for any specific requirements.
References
Essential Safety and Logistical Information for Handling YH16899
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of YH16899, a small molecule inhibitor of the Lysyl-tRNA synthetase (KRS) and 67-kDa laminin (B1169045) receptor (67LR) interaction, utilized in cancer metastasis research. Adherence to these protocols is essential to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling research-grade small molecule inhibitors should be strictly followed. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes or aerosolized particles of this compound. |
| Hand Protection | Standard laboratory nitrile gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If weighing or handling powders outside of a containment unit, a dust mask or N95 respirator is recommended. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Handling Procedures:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Aliquoting:
-
Perform these tasks in a designated area with good ventilation, such as a chemical fume hood, especially when handling the powdered form.
-
Use a spatula for transferring the solid compound to minimize dust generation.
-
Close the container tightly immediately after use.
-
-
Dissolving:
-
Add the solvent to the powdered this compound slowly to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to facilitate dissolution.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Storage Conditions:
This compound should be stored at room temperature in the continental United States; however, storage conditions may vary in other locations. For specific long-term storage recommendations, always refer to the Certificate of Analysis provided by the supplier.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Place in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for chemically contaminated items. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
Experimental Protocols
This compound is primarily used to study its effects on cancer cell migration and invasion. Below are detailed methodologies for two common in vitro assays.
Transwell Cell Migration/Invasion Assay (Boyden Chamber)
This assay assesses the ability of cells to migrate through a porous membrane, with or without an extracellular matrix (ECM) barrier, in response to a chemoattractant.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or other ECM components (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating (for invasion assay): If performing an invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup:
-
Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Seed the prepared cells in serum-free medium into the upper chamber of the Transwell insert. Include various concentrations of this compound in the upper or lower chamber to assess its inhibitory effect.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell type (typically 12-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution.
-
Stain the fixed cells with a staining solution.
-
-
Quantification:
-
Wash the insert to remove excess stain.
-
Allow the membrane to dry.
-
Count the number of stained, migrated cells in several fields of view using a microscope.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
